Technical Documentation Center

3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole
  • CAS: 1000574-92-4

Core Science & Biosynthesis

Foundational

Physicochemical properties and stability of 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole

An In-depth Technical Guide to the Physicochemical Properties and Stability of 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole Abstract This guide provides a comprehensive technical overview of the predicted physicoc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties and Stability of 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole

Abstract

This guide provides a comprehensive technical overview of the predicted physicochemical properties and a proposed stability testing protocol for the novel compound, 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole. Due to the absence of empirical data in the public domain, this document establishes a foundational profile by dissecting the molecule into its core components: the 1,2,4-thiadiazole ring, the thiophene-2-sulfonyl moiety, and the bromine substituent. We present a predictive analysis grounded in the known characteristics of these structural fragments, offering insights into expected solubility, lipophilicity, acidity/basicity, and solid-state properties. Crucially, this guide outlines detailed, field-proven experimental protocols for the empirical determination of these properties and for a thorough assessment of the compound's stability under forced degradation conditions. The methodologies are designed to be self-validating, providing a robust framework for researchers to generate the critical data required for advancing drug development programs.

Introduction and Molecular Structure Analysis

The compound 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole is a heterocyclic molecule featuring a unique combination of functional groups that suggests potential for biological activity. The 1,2,4-thiadiazole ring is a known pharmacophore present in a variety of medicinally active compounds, prized for its role as a bioisostere for other functionalities and its metabolic stability.[1][2] The thiophene-2-sulfonyl group, an electron-withdrawing moiety, is expected to significantly influence the electronic properties and reactivity of the thiadiazole core. The bromine atom at the 3-position further modulates these properties and provides a handle for potential synthetic modifications.

A thorough understanding of a new chemical entity's (NCE) physicochemical properties is the cornerstone of successful drug development.[3][4] These properties—such as solubility, permeability, and stability—dictate the compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy.[5] This guide serves as a proactive tool to direct the initial characterization of 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole.

Deconstruction of the Core Moiety
  • 1,2,4-Thiadiazole Core: This five-membered aromatic heterocycle is generally characterized by its stability, a trait conferred by its aromatic nature.[1] When substituted at the 3- and 5-positions, as in the present case, the ring's stability towards acids, alkalis, and oxidizing/reducing agents is typically enhanced.[1] The inductive effect of the sulfur atom imparts a very weak base character to the ring system.[1]

  • Thiophene-2-sulfonyl Group: The sulfonyl group is strongly electron-withdrawing, which will decrease the electron density of the attached thiadiazole ring. This is predicted to reduce the basicity of the nitrogen atoms within the ring. The parent compound, thiophene-2-sulfonyl chloride, is a solid that is reactive towards moisture, suggesting the sulfonyl linkage itself is robust, though the starting material requires careful handling.[6]

  • Bromine Substituent: The bromine atom is an electronegative, electron-withdrawing group via induction, but can also donate electron density through resonance. Its presence at the 3-position is expected to influence the overall electronic distribution and lipophilicity of the molecule. The carbon-bromine bond in heterocyclic systems is known to be a site for reactivity, particularly in palladium-catalyzed cross-coupling reactions, offering a potential route for future analogue synthesis.[7]

Predicted Physicochemical Profile

The following table summarizes the predicted physicochemical properties based on the analysis of the compound's structural components. These serve as initial hypotheses to be confirmed by empirical testing.

PropertyPredicted CharacteristicRationale & Justification
Physical State Crystalline SolidHigh molecular weight, aromatic nature, and the presence of a sulfonyl group suggest a solid state at room temperature. The parent thiophene-2-sulfonyl chloride is a crystalline solid.[6][8]
Aqueous Solubility LowThe largely hydrophobic aromatic structure, coupled with the lipophilic bromine and thiophene groups, suggests poor solubility in water. Structural modifications on similar 1,2,4-thiadiazole derivatives often lead to a decrease in aqueous solubility.[9][10]
Lipophilicity (LogP) Moderately High (2-4)The presence of two aromatic rings and a bromine atom suggests significant lipophilic character. A structurally related compound, 5-(thiophene-2-sulfonyl)thiophene-2-sulfonamide, has a calculated XLogP3 of 1.6, suggesting our target molecule will be in a similar or slightly higher range.[11] For oral drug candidates, a LogP <5 is often desirable.[12][13]
Acidity/Basicity (pKa) Very Weakly BasicThe nitrogen atoms in the 1,2,4-thiadiazole ring are inherently weakly basic.[1] This basicity is expected to be further suppressed by the strong electron-withdrawing effects of both the adjacent bromo and the thiophene-2-sulfonyl groups. Accurate pKa determination is crucial as it governs solubility and permeability across biological pH gradients.[5][14]
Melting Point Moderately HighCrystalline solids with aromatic systems and polar sulfonyl groups typically exhibit higher melting points due to strong intermolecular forces and efficient crystal packing.
Polymorphism PossibleMany active pharmaceutical ingredients (APIs) can exist in multiple crystalline forms (polymorphs), each with different physical properties like solubility and stability.[3][15] This possibility must be investigated as it can impact drug performance.

Essential Experimental Protocols

To move from prediction to empirical fact, a structured experimental plan is required. The following protocols are designed to provide a comprehensive physicochemical and stability profile.

Solid-State Characterization

Causality: Solid-state properties are critical as they influence everything from batch-to-batch consistency to bioavailability and manufacturability.[4][15][16] An initial screen for crystallinity and thermal behavior is a mandatory first step.

Protocol:

  • Visual Microscopy: Examine the bulk powder under a light microscope to assess particle morphology and uniformity.

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 2-5 mg of the compound into an aluminum pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow to determine the melting point (as an endotherm) and detect any other thermal events like polymorphic transitions or decomposition.

  • Powder X-Ray Diffraction (PXRD):

    • Prepare a flat sample of the bulk powder.

    • Scan the sample over a range of 2θ angles (e.g., 2° to 40°).

    • The resulting diffractogram will confirm if the material is crystalline (sharp peaks) or amorphous (broad halo) and provide a unique fingerprint for the specific crystal form.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Initial solid-state characterization workflow.

Solubility Determination

Causality: Solubility is a primary determinant of a drug's dissolution rate and subsequent absorption. Low solubility is a major hurdle in drug development.[5] The shake-flask method is the gold-standard for determining equilibrium solubility.[17][18]

Protocol (Equilibrium Solubility via Shake-Flask Method):

  • Preparation: Add an excess amount of the compound to a series of vials containing pharmaceutically relevant solvents (e.g., water, pH 7.4 phosphate buffer, 0.1 N HCl, n-octanol).[17]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.[17]

  • Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a 0.45 µm PTFE filter.[17]

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated HPLC-UV method against a standard calibration curve.[17]

  • Reporting: Express solubility in mg/mL or µg/mL.

Lipophilicity (LogP/LogD) Determination

Causality: Lipophilicity governs how a drug partitions between aqueous and lipid environments, impacting membrane permeability, plasma protein binding, and overall ADME properties.[12] LogP is the partition coefficient for the neutral species, while LogD accounts for all ionic and neutral species at a specific pH, making it more physiologically relevant.[12]

Protocol (HPLC-based LogP/LogD):

  • Method: A reversed-phase HPLC method is a rapid and reliable way to estimate LogP.[19][20]

  • Procedure:

    • Develop an isocratic HPLC method using a C18 column.

    • Inject a series of standard compounds with known LogP values and record their retention times.

    • Create a calibration curve by plotting the known LogP values against the logarithm of the capacity factor (k').

    • Inject the test compound under the same conditions, determine its retention time, and calculate its LogP using the calibration curve.

  • LogD Determination: To determine LogD at a physiological pH, the aqueous mobile phase is replaced with a pH 7.4 buffer, and the same procedure is followed.

Chemical Stability Assessment

Causality: A drug substance must remain stable throughout its shelf life to ensure safety and efficacy. Forced degradation (or stress testing) is a regulatory requirement (ICH Q1A) used to identify potential degradation products, understand degradation pathways, and establish the stability-indicating nature of analytical methods.[21][22][23] The goal is to achieve 2-20% degradation to ensure degradants are detectable without excessively breaking down the main compound.[24]

Forced Degradation Protocol

The compound should be subjected to the following stress conditions in both solid and solution states.

Stress ConditionProtocolRationale
Acid Hydrolysis Dissolve in 0.1 N HCl and heat at 60-80°C for several hours.To assess stability in acidic environments, such as the stomach.[22][23]
Base Hydrolysis Dissolve in 0.1 N NaOH and heat at 60-80°C for several hours.To assess stability in basic environments, such as the intestine.[22][23]
Oxidation Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.To evaluate susceptibility to oxidative degradation.[22][23]
Thermal Stress Expose the solid compound to dry heat (e.g., 80°C) for an extended period.To determine the impact of temperature on solid-state stability.[22]
Photostability Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).[22]To assess degradation upon exposure to light during manufacturing and storage.

Analytical Monitoring: Following exposure to each stress condition, samples are analyzed by a stability-indicating HPLC method (typically with a photodiode array and/or mass spectrometry detector). The goals are to:

  • Quantify the loss of the parent compound (Assay).

  • Detect and quantify any degradation products formed (Purity/Related Substances).

  • Perform a mass balance to account for all material.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Workflow for forced degradation stability testing.

Conclusion

While 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole represents a novel chemical entity with a promising structural architecture, its successful development is contingent upon a thorough and early understanding of its fundamental physicochemical properties and stability. This guide provides the necessary predictive framework and detailed experimental roadmaps for researchers to undertake this critical characterization. By systematically executing the outlined protocols for solid-state analysis, solubility, lipophilicity, and forced degradation, development teams can generate the robust data package needed to make informed decisions, mitigate risks, and accelerate the progression of this compound from a laboratory curiosity to a potential therapeutic agent.

References

  • ISRES. (n.d.). 174 Thiadiazoles and Their Properties. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • Solitek Pharma. (n.d.). Solid State Characterisation: Precision Pharmaceutical. Retrieved from [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

  • Auriga Research. (n.d.). Solid State Characterization. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma. Retrieved from [Link]

  • AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time!. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization. Retrieved from [Link]

  • Symbiosis. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • BioProcess International. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Jiménez-Luna, J., Cárdenas, C., & Calbo, J. (2021). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Retrieved from [Link]

  • Sidorova, M. V., et al. (2019). Rapid and Accurate Prediction of pKa Values of C–H Acids Using Graph Convolutional Neural Networks. Journal of the American Chemical Society, 141(43), 17217–17223.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • IntechOpen. (2024, July 24). Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • Lombardo, F., et al. (2000). ElogP oct : A Tool for Lipophilicity Determination in Drug Discovery. Journal of Medicinal Chemistry, 43(15), 2922–2928.
  • Mtewa, A. G., et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Journal of Drug Research and Development, 4(2).
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

  • Liu, H., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. bioRxiv.
  • Dziaman, T., et al. (2011). Thermodynamic and Structural Aspects of Novel 1,2,4-Thiadiazoles in Solid and Biological Mediums. Molecular Pharmaceutics, 8(5), 1568–1580.
  • Rizzi, A., & Riniker, S. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Camoutsis, C., et al. (2010). Sulfonamide-1,2,4-thiadiazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies. Chemical & Pharmaceutical Bulletin, 58(2), 160–167.
  • ResearchGate. (2017). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL AND COMPUTATIONAL STUDIES OF SOME SULFONAMIDE DERIVATIVES POSSESSING THIADIAZOLE AND INDOLE NUCLEUS. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculation of the pKa-values of condensed N-heterocycles to predict.... Retrieved from [Link]

  • Dziaman, T., et al. (2013). Novel 1,2,4-Thiadiazole Derivatives: Crystal Structure, Conformational Analysis, Hydrogen Bond Networks, Calculations, and Thermodynamic Characteristics of Crystal Lattices. The Journal of Physical Chemistry B, 117(37), 10915–10930.
  • Ellena, J., et al. (2008). Synthesis, growth and characterization of new 1,3,4 -thiadiazole-5-(n-substituted)-sulfonamides cristals. Journal of the Chilean Chemical Society, 53(4).
  • J-STAGE. (n.d.). Sulfonamide-1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conformational Studies. Retrieved from [Link]

  • Zoumpoulakis, P., et al. (2012). Synthesis of novel sulfonamide-1,2,4-triazoles, 1,3,4-thiadiazoles and 1,3,4-oxadiazoles, as potential antibacterial and antifungal agents. Biological evaluation and conformational analysis studies. Bioorganic & Medicinal Chemistry, 20(4), 1561–1573.
  • Gildner, P. G., & Colacot, T. J. (2015). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Organometallics, 34(20), 4931–4938.
  • Semantic Scholar. (n.d.). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Retrieved from [Link]

  • Perlovich, G. L., et al. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Physical Chemistry Chemical Physics, 17(39), 26037–26047.
  • Oriental Journal of Chemistry. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Retrieved from [Link]

  • Liu, C., & Liu, S. (2018). Late-stage functionalization of BN-heterocycles. Tetrahedron, 74(29), 3949–3969.
  • Oriental Journal of Chemistry. (2014). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Thiophene-2-sulfonyl)thiophene-2-sulfonamide. Retrieved from [Link]

  • Hadad, C. M., et al. (2019). Substitution Reactions on Iodine and Bromine: Mechanisms for Facile Halogenations of Heterocycles. The Journal of Organic Chemistry, 84(7), 4236–4246.
  • Muppaneni, T., et al. (2011). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. Organic Process Research & Development, 15(6), 1395–1399.
  • Pharmaffiliates. (n.d.). Thiophene-2-sulfonyl Chloride. Retrieved from [Link]

  • Perlovich, G. L., et al. (2015).

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole

Abstract This technical guide provides a comprehensive framework for the spectroscopic characterization of 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole, a complex heterocyclic compound of interest in medicinal che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole, a complex heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of published empirical spectra for this specific molecule, this document synthesizes data from analogous structures and foundational spectroscopic principles to predict and interpret its Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra. Detailed, field-proven experimental protocols are provided for each technique, emphasizing methodological rigor and data integrity. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel heterocyclic compounds.

Introduction and Molecular Structure Analysis

The structural elucidation of novel chemical entities is the cornerstone of modern chemical research and development. 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole is a molecule that integrates three key functional components: a brominated 1,2,4-thiadiazole ring, a sulfonyl linker, and a thiophene moiety. Each of these components contributes distinct electronic and steric features that will manifest uniquely in their spectroscopic signatures.

  • 1,2,4-Thiadiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen. Its aromaticity and the presence of multiple heteroatoms create a unique electronic environment. The bromine atom at the C3 position is a strong electron-withdrawing group, which will significantly influence the chemical shifts of adjacent nuclei.

  • Thiophene Ring: A five-membered, electron-rich aromatic heterocycle. The protons on this ring will exhibit characteristic coupling patterns (doublet of doublets) that are highly informative.

  • Sulfonyl Group (-SO₂-): A strongly electron-withdrawing and oxidizing functional group. It acts as a critical linker and its influence will be observed through the deshielding of adjacent protons and carbons in NMR spectroscopy and through its distinctive, strong stretching vibrations in IR spectroscopy.[1][2]

A thorough spectroscopic analysis is non-negotiable for confirming the identity, purity, and structure of the synthesized compound before its use in further applications.

Caption: Molecular structure of 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole with atom numbering.

Infrared (IR) Spectroscopy

2.1. Theoretical & Experimental Rationale

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. Specific covalent bonds vibrate at characteristic frequencies, and when exposed to infrared radiation, they absorb energy at those frequencies. For the target molecule, IR spectroscopy serves as a rapid and effective method to confirm the presence of the critical sulfonyl (-SO₂-) group and the aromatic C-H and C=C/C=N bonds of the thiophene and thiadiazole rings. The absence of certain bands (e.g., -OH or -NH) can also be a crucial indicator of sample purity.

2.2. Experimental Protocol: Attenuated Total Reflectance (ATR)

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage to subtract atmospheric H₂O and CO₂ signals from the sample spectrum.

  • Sample Preparation: Place a small amount (1-2 mg) of the solid 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000–400 cm⁻¹ with a spectral resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically perform the background subtraction. Process the spectrum to ensure a flat baseline and label the significant peaks.

2.3. Predicted IR Data and Interpretation

The following table summarizes the predicted characteristic vibrational frequencies.

Predicted Frequency (cm⁻¹)IntensityAssignmentRationale and References
~3100Medium-WeakAromatic C-H StretchCharacteristic for C-H bonds on the thiophene ring.[3][4]
~1590, ~1450MediumC=C / C=N Ring StretchingAromatic ring stretching vibrations from both the thiophene and thiadiazole moieties.[3][5]
~1350 Strong -SO₂- Asymmetric Stretch This is a highly characteristic and strong absorption for sulfonyl groups, providing definitive evidence of this functional group.[1][2][6]
~1175 Strong -SO₂- Symmetric Stretch The second strong, characteristic absorption for the sulfonyl group. The presence of both strong bands is a key confirmation.[1][2][6]
~850-700Medium-StrongC-H Out-of-plane BendingThese bands in the "fingerprint region" are characteristic of the substitution pattern on the thiophene ring.[5][7]
~700Medium-WeakC-S StretchExpected from both the thiophene and thiadiazole rings.[3][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400/500 MHz Spectrometer) cluster_proc Data Processing & Analysis prep1 Dissolve 10-20 mg of sample in ~0.7 mL of CDCl₃ or DMSO-d₆ prep2 Add internal standard (TMS) if not present in solvent prep1->prep2 prep3 Transfer to 5 mm NMR tube prep2->prep3 acq1 Insert sample, lock, and shim on deuterium signal prep3->acq1 acq2 Acquire ¹H NMR Spectrum (16-32 scans, 1-2s delay) acq1->acq2 acq3 Acquire ¹³C{¹H} NMR Spectrum (≥1024 scans, 2-5s delay) acq1->acq3 proc1 Fourier Transform (FID → Spectrum) acq2->proc1 acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Calibrate chemical shift (TMS at 0 ppm or residual solvent peak) proc2->proc3 proc4 Integrate ¹H signals Assign signals based on δ, J, and multiplicity proc3->proc4

Caption: General workflow for NMR data acquisition and analysis.

3.1. ¹H NMR Spectroscopy

3.1.1. Rationale: ¹H NMR provides a count of chemically distinct protons, information about their electronic environment (via chemical shift, δ), and their proximity to other protons (via spin-spin coupling, J). For our target molecule, the only protons are on the thiophene ring. Their chemical shifts will be significantly influenced by the strongly electron-withdrawing sulfonyl group, and their coupling pattern will be characteristic of a 2-substituted thiophene.

3.1.2. Experimental Protocol:

  • Sample Preparation: Dissolve 10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

  • Acquisition: On a 400 MHz or higher field spectrometer, acquire a standard single-pulse proton spectrum.[8] Typical parameters include a spectral width of ~12 ppm, 16-32 scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[8]

  • Processing: Process the Free Induction Decay (FID) using Fourier transformation, followed by phase and baseline correction. Calibrate the spectrum to the TMS signal. Integrate the signals to confirm a 1:1:1 proton ratio.

3.1.3. Predicted ¹H NMR Data (in CDCl₃)

The protons on the thiophene ring (H3', H4', H5') will form a distinct three-spin system. The sulfonyl group at C2' will strongly deshield the adjacent H3' and H5' protons.

Predicted δ (ppm)MultiplicityCoupling Constant (J, Hz)AssignmentRationale and References
~7.9 - 8.1ddJ₅₄ ≈ 5.0, J₅₃ ≈ 1.2H5'The sulfonyl group deshields this proton significantly. Its position is analogous to protons on similar electron-deficient thiophenes.[9][10] It shows coupling to both H4' and a smaller long-range coupling to H3'.
~7.8 - 8.0ddJ₃₄ ≈ 3.7, J₃₅ ≈ 1.2H3'Also strongly deshielded by the adjacent sulfonyl group. It exhibits coupling to H4' and a long-range coupling to H5'. The precise ordering of H3' and H5' would be confirmed by 2D NMR techniques.
~7.2 - 7.4ddJ₄₅ ≈ 5.0, J₄₃ ≈ 3.7H4'This proton is the least deshielded of the three as it is further from the sulfonyl group. It will appear as a doublet of doublets due to coupling with both H3' and H5'.[11]

3.2. ¹³C NMR Spectroscopy

3.2.1. Rationale: ¹³C NMR spectroscopy provides a signal for each chemically unique carbon atom. The chemical shift (δ) is highly sensitive to the carbon's hybridization and electronic environment. This technique is indispensable for confirming the total number of carbons and identifying the quaternary carbons of the thiadiazole ring and those attached to the sulfonyl group.

3.2.2. Experimental Protocol:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required to obtain a good signal-to-noise ratio.[8]

  • Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum using the solvent peak (CDCl₃: δ = 77.16 ppm).

3.2.3. Predicted ¹³C NMR Data (in CDCl₃)

The molecule contains 6 unique carbon atoms. The two carbons of the thiadiazole ring are expected to be significantly downfield, with the C-Br carbon being highly influenced by the halogen.

Predicted δ (ppm)AssignmentRationale and References
~165-175C5 (Thiadiazole)This carbon is bonded to two nitrogen atoms and the highly electronegative sulfonyl group, leading to a significant downfield shift. This is typical for carbons in such an environment within thiadiazole systems.[12][13]
~145-155C3 (Thiadiazole)The carbon atom bearing the bromine (C-Br) is expected to be significantly downfield, but the exact shift is hard to predict without empirical data. In 3-bromothiophene, the C-Br appears around 110 ppm[8], but in this more complex system, a more downfield shift is anticipated.
~135-140C2' (Thiophene)The carbon directly attached to the sulfonyl group will be the most deshielded of the thiophene carbons.[9]
~134-136C5' (Thiophene)Expected to be downfield due to the influence of the sulfonyl group.
~128-130C3' (Thiophene)Predicted based on typical shifts for substituted thiophenes.[8]
~127-129C4' (Thiophene)Expected to have a chemical shift close to that of unsubstituted thiophene (~127 ppm).[14]

Conclusion

The spectroscopic characterization of 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole requires a multi-technique approach. This guide provides a robust predictive framework and detailed experimental protocols grounded in established scientific principles and data from analogous structures. IR spectroscopy will serve to rapidly confirm the presence of the key sulfonyl functional group. ¹H and ¹³C NMR spectroscopy, in concert, will provide the definitive evidence required to elucidate the complete molecular structure, confirm the substitution patterns, and establish the purity of the compound. The predicted data herein serves as a reliable benchmark for researchers working on the synthesis and analysis of this and related heterocyclic molecules.

References

  • FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate. Available at: [Link]

  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal. Available at: [Link]

  • Research Article. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • ¹³C NMR spectra of thiophenes. III—Bromothiophenes. Research Paper. Available at: [Link]

  • 2-Thiophenesulfonyl chloride. PubChem. Available at: [Link]

  • Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. PMC. Available at: [Link]

  • NMR chemical shift prediction of thiophenes. Stenutz. Available at: [Link]

  • The Infrared Absorption Spectra of Thiophene Derivatives. J-STAGE. Available at: [Link]

  • IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]

  • 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. ResearchGate. Available at: [Link]

  • 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... ResearchGate. Available at: [Link]

  • The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. Available at: [Link]

  • Infrared Spectra of Sulfones and Related Compounds. ResearchGate. Available at: [Link]

  • Changes in the IR absorption spectra of the sulfonyl group in PMPS... ResearchGate. Available at: [Link]

  • FT-IR Spectroscopic Studies of Thiophene Adsorption and Reactions on Mo2N/γ-Al2O3 Catalysts. ResearchGate. Available at: [Link]

  • The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis and characterization of 1,2,4-triazolo-1,3,4- thiadiazole derivatives. Core.ac.uk. Available at: [Link]

  • New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. Available at: [Link]

  • Synthesis and spectroscopic properties of 15 n-labelled 1,2,4-thiadiazoles. ResearchGate. Available at: [Link]

  • Spectroscopic Study of Some 1,3,4-0xadiazole, 1,3,4- Thiadiazole and 1,2,4- Triazole Derivatives. Zanco Journal of Pure and Applied Sciences. Available at: [Link]

  • Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry. Available at: [Link]

  • Sulfonates infrared spectra. University of California, Los Angeles. Available at: [Link]

  • 2-Thiophenesulfonyl chloride. NIST WebBook. Available at: [Link]

  • Thiophene-2-sulfonyl chloride. SpectraBase. Available at: [Link]

  • First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. PMC. Available at: [Link]

  • Benzo[1,2-d:4,5-d′]bis([5][7][8]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. PMC. Available at: [Link]

  • Novel spiroheterocycles containing a 1,3,4-thiadiazole unit: Synthesis and spectroscopic characterization. ResearchGate. Available at: [Link]

  • 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Semantic Scholar. Available at: [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. ResearchGate. Available at: [Link]

  • Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. MDPI. Available at: [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PMC. Available at: [Link]

  • Synthesis and Evaluation of the Biological Activity of Heterocyclic Derivatives Containing the 1,3,4- Thiadiazole Ring. Al-Mustansiriyah Journal of Science. Available at: [Link]

  • Synthesis and Characterization of 1,3,4-thiadiazol Derivatives. An-Najah National University. Available at: [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Dove Medical Press. Available at: [Link]

  • Synthesis and Characterization of Thieno[3,4-c][5][8][11]thiadiazoles. Semantic Scholar. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure and Conformational Analysis of 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the predicted crystal structure and conformational preferences of the novel heterocyclic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted crystal structure and conformational preferences of the novel heterocyclic compound, 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole. In the absence of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and employs established principles of chemical synthesis, crystallography, and computational chemistry to offer a robust predictive model. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel thiadiazole derivatives, particularly in the context of drug discovery and materials science. We will explore a plausible synthetic pathway, predict spectroscopic and crystallographic parameters, and delve into the conformational intricacies of the title compound, providing a solid framework for future experimental validation.

Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole ring is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse biological activities and unique physicochemical properties.[1][2] Derivatives of 1,2,4-thiadiazole have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The incorporation of a sulfonyl group and a halogen atom, as in the title compound, is a strategic approach in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The sulfonyl moiety can act as a hydrogen bond acceptor, influencing receptor binding, while the bromine atom can serve as a handle for further synthetic transformations or as a bioisostere for other functional groups. The thiophene ring is also a common pharmacophore with a range of biological activities.[4] The unique combination of these three moieties in 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole suggests its potential as a novel scaffold for the development of new therapeutic agents.

Proposed Synthesis and Spectroscopic Characterization

While the synthesis of 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole has not been explicitly reported, a plausible synthetic route can be devised based on established methodologies for the formation of the 1,2,4-thiadiazole ring.[1][5] A potential pathway could involve the oxidative cyclization of a thioacylamidine intermediate.

Proposed Synthetic Protocol

A potential synthetic route is outlined below:

  • Synthesis of Thiophene-2-sulfonyl Cyanide: Thiophene-2-sulfonyl chloride can be reacted with a cyanide source, such as potassium cyanide, in a suitable solvent to yield thiophene-2-sulfonyl cyanide.

  • Formation of the Thioamide: The thiophene-2-sulfonyl cyanide can then be treated with a source of hydrogen sulfide, such as sodium hydrosulfide, to generate the corresponding thioamide, thiophene-2-sulfonylthioacetamide.

  • Oxidative Cyclization: The thioamide can then undergo an oxidative cyclization reaction. For the introduction of the 3-bromo substituent, a brominating agent that also facilitates cyclization would be required. A possible approach is the reaction with a source of electrophilic bromine in the presence of a base.

Predicted Spectroscopic Data

Based on the proposed structure, the following spectroscopic characteristics are predicted:

Table 1: Predicted Spectroscopic Data for 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole

Technique Predicted Observations
¹H NMR Signals corresponding to the protons on the thiophene ring, likely in the aromatic region (δ 7.0-8.0 ppm). The coupling constants will be indicative of the substitution pattern on the thiophene ring.
¹³C NMR Resonances for the carbon atoms of the 1,2,4-thiadiazole ring, the thiophene ring, and the sulfonyl group. The carbon bearing the bromine atom is expected to be deshielded.
IR (cm⁻¹) Characteristic absorption bands for the S=O stretching of the sulfonyl group (around 1350-1300 and 1160-1120 cm⁻¹), C=N stretching of the thiadiazole ring, and C-S stretching vibrations.
Mass Spec. A molecular ion peak corresponding to the molecular weight of C₆H₂BrN₃O₂S₃. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom.

In-Depth Analysis of the Predicted Crystal Structure

The three-dimensional arrangement of atoms in the crystalline state is crucial for understanding the intermolecular interactions that govern the solid-state properties of a compound. While an experimental crystal structure for the title compound is not available, we can predict its key features by analyzing the crystal structures of related 1,2,4-thiadiazole and sulfonyl-containing compounds.[2][6]

Predicted Crystallographic Parameters

The crystal packing is likely to be influenced by a combination of van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds involving the sulfonyl oxygen atoms and the thiophene ring protons.

Table 2: Predicted Crystallographic Parameters for 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole

Parameter Predicted Value/System Justification based on Analogs
Crystal System Monoclinic or OrthorhombicThese are common crystal systems for substituted aromatic and heterocyclic compounds.
Space Group P2₁/c or P-1Frequently observed space groups for organic molecules.
Z (molecules/unit cell) 2 or 4Typical for small organic molecules.
Key Bond Lengths (Å)
C3-Br~1.85 - 1.90Based on typical C-Br bond lengths in heterocyclic systems.
C5-S(sulfonyl)~1.75 - 1.80Similar to C-S bond lengths in other sulfonyl-substituted heterocycles.
S(sulfonyl)-O~1.42 - 1.45Characteristic of sulfonyl groups.
Key Bond Angles (°)
N-C3-Br~115 - 120Influenced by the electronegativity of bromine and the geometry of the thiadiazole ring.
N-C5-S(sulfonyl)~118 - 123Standard bond angles for sp² hybridized carbon.
O-S(sulfonyl)-O~118 - 122Typical for tetrahedral geometry around the sulfonyl sulfur.
Molecular Visualization

The predicted molecular structure of 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole is depicted below.

Caption: Predicted molecular structure of 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole.

Conformational Analysis: Torsional Flexibility and Preferred Orientations

The conformational flexibility of the title compound primarily arises from the rotation around the C5-S(sulfonyl) and S(sulfonyl)-C(thiophene) single bonds. Understanding the preferred conformations is critical as it can significantly influence the molecule's biological activity and physical properties.

Key Torsional Angles

The key dihedral angles that define the conformation are:

  • τ1 (N4-C5-S(sulfonyl)-C(thiophene)) : This torsion angle describes the orientation of the thiophene-2-sulfonyl group relative to the 1,2,4-thiadiazole ring.

  • τ2 (C5-S(sulfonyl)-C(thiophene)-S(thiophene)) : This angle defines the orientation of the thiophene ring relative to the C-S bond of the sulfonyl group.

Computational studies on similar aryl sulfonyl derivatives suggest that the lowest energy conformations often involve a staggered arrangement to minimize steric hindrance.[7][8] The presence of the lone pairs on the sulfonyl oxygens and the thiophene sulfur will also play a role in determining the conformational landscape through electrostatic interactions.

Workflow for Conformational Analysis

A typical workflow for a detailed conformational analysis would involve both experimental and computational methods.

cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Conformational Elucidation synthesis Synthesis & Purification xray Single-Crystal X-ray Diffraction synthesis->xray nmr NMR Spectroscopy (NOE/ROE) synthesis->nmr comparison Comparison of Experimental & Computational Data xray->comparison nmr->comparison dft DFT Calculations (Geometry Optimization) pes Potential Energy Surface Scan dft->pes pes->comparison elucidation Determination of Preferred Conformations comparison->elucidation

Caption: Workflow for the conformational analysis of the target molecule.

Experimental Protocols

For the future synthesis and characterization of 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole, the following detailed experimental protocols are proposed.

General Synthesis of 1,2,4-Thiadiazoles

A general procedure for the synthesis of 1,2,4-thiadiazoles often involves the cyclization of thioamide precursors.[1][5]

  • Preparation of the Thioamide : The appropriate nitrile is reacted with a source of sulfur, such as sodium hydrosulfide or Lawesson's reagent, in a suitable solvent like pyridine or DMF. The reaction is typically stirred at room temperature or with gentle heating until completion, as monitored by TLC.

  • Oxidative Cyclization : The crude thioamide is dissolved in a suitable solvent, and an oxidizing agent is added. For the introduction of a halogen at the 3-position, an N-halosuccinimide (e.g., NBS for bromination) can be used. The reaction mixture is stirred, and the progress is monitored by TLC.

  • Work-up and Purification : Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Single-Crystal X-ray Diffraction
  • Crystal Growth : Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethyl acetate/hexane).

  • Data Collection : A suitable crystal is mounted on a goniometer of a single-crystal X-ray diffractometer. Data is collected at a low temperature (e.g., 100 K) using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Structure Solution and Refinement : The collected diffraction data is processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of the crystal structure and conformational properties of 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole. By leveraging data from structurally related compounds and established chemical principles, we have proposed a viable synthetic route, predicted key spectroscopic and crystallographic parameters, and outlined a workflow for detailed conformational analysis. The insights presented herein are intended to serve as a valuable resource for researchers in the field, providing a solid foundation for the synthesis, characterization, and exploration of the potential applications of this novel heterocyclic compound. Future experimental validation of these predictions will be instrumental in advancing our understanding of this promising molecular scaffold.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. Retrieved from [Link]5]

  • Pacheco, F. J. P., et al. (2017). Building 1,2,4-Thiadiazole: Ten Years of Progress. European Journal of Organic Chemistry, 2017(8), 1133-1153.[1]

  • Peruncheralathan, S., et al. (2013). Novel 1,2,4-thiadiazole derivatives: crystal structure, conformational analysis, hydrogen bond networks, calculations, and thermodynamic characteristics of crystal lattices. The Journal of Physical Chemistry B, 117(36), 10414-10429.[6]

  • Zoumpoulakis, P., et al. (2011). Thermodynamic and Structural Aspects of Novel 1,2,4-Thiadiazoles in Solid and Biological Mediums. Molecular Pharmaceutics, 8(5), 1771-1782.[9]

  • Khan, M. T. H., et al. (2021). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Crystals, 11(2), 211.[7][8]

  • Zoumpoulakis, P., et al. (2012). Synthesis of novel sulfonamide-1,2,4-triazoles, 1,3,4-thiadiazoles and 1,3,4-oxadiazoles, as potential antibacterial and antifungal agents. Biological evaluation and conformational analysis studies. Bioorganic & Medicinal Chemistry, 20(4), 1561-1573.[10]

  • Camoutsis, C., et al. (2010). Sulfonamide-1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conformational Studies. Chemical & Pharmaceutical Bulletin, 58(8), 1037-1044.[11][12]

  • Gadad, A. K., et al. (2000). Synthesis and antibacterial activity of some 2-sulfonamido/trifluoromethyl-6-(4'-substituted-aryl/heteroaryl)imidazo[2,1-b]-1,3,4-thiadiazoles and their 5-bromo, 5-thiocyanato, and 5-guanylhydrazono derivatives. Arzneimittelforschung, 50(9), 838-844.[3]

  • Patel, R. V., et al. (2020). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 11(10), 1105-1129.[4]

  • Karcz, D., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes. Molecules, 25(16), 3613.[13]

  • Ben Hassen, B., et al. (2018). Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 8), 1136–1141.[14]

  • Huang, P. F., et al. (2025). A green electrochemical three-component reaction of amines, amidines, and CS2 provides 3,5-disubstituted-1,2,4-thiadiazoles under metal- and oxidant-free conditions. The Journal of Organic Chemistry, 90, 4819-4828.
  • Antony P., M., et al. (2024). A facile transition-metal-free synthesis of 3,5-bis(het)aryl/arylaminothiadiazoles involves base-mediated tandem thioacylation of amidines with dithioesters or aryl isothiocyanates in DMF solvent and subsequent in situ intramolecular dehydrogenative N-S bond formation of thioacylamidine intermediates under an inert atmosphere. The Journal of Organic Chemistry, 89, 4453-4460.
  • Mariappan, A., et al. (2016). An intramolecular oxidative S-N bond formation of imidoyl thioureas mediated by phenyliodine(III) bis(trifluoroacetate) enables an efficient, metal-free synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles. The Journal of Organic Chemistry, 81, 6573-6579.
  • Yang, Z., et al. (2020). An electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas provides a broad range of 3-substituted 5-amino-1,2,4-thiadiazoles derivatives in good to excellent yields with excellent functional group tolerance under catalyst- and oxidant-free conditions at room temperature. The Journal of Organic Chemistry, 85, 3358-3363.
  • Al-Omary, F. A. M., et al. (2023). Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and cytotoxic effect. RSC Advances, 13(16), 10738-10752.[15]

  • Jin, L., et al. (2021). Synthesis, Molecular Docking Analysis and Biological Evaluations of Saccharide-Modified Thiadiazole Sulfonamide Derivatives. Molecules, 26(10), 3025.[16]

  • Jebamani, Y. D. L., et al. (2024). Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives. Journal of Taibah University for Science, 18(1), 2374339.[17]

  • Khan, M. E., et al. (2024). Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. Macromolecular Research, 32(9), 839-851.[18]

  • Journal of Chemical and Pharmaceutical Research. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214.
  • Hu, Y., et al. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5572-5610.[19]

  • Benzo[1,2-d:4,5-d′]bis([1][5][6]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. (2023). Molecules, 28(10), 4153.[20]

  • Download scientific diagram | Crystal structure of thiadiazole 1. (A) Atoms are numbered according to... from publication: Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes | Classical synthetic protocols were applied for the isolation of three novel 1,3,4-thiadiazole derivatives which were then complexed with the biologically important Cu(II) and Zn(II) ions. All free ligands and their corresponding complexes were characterized using a number of... | 1,3,4-Thiadiazole, Thiadiazoles and Ligands | ResearchGate, the professional network for scientists. (n.d.). Retrieved from [Link]]

Sources

Exploratory

Preliminary In Vitro Cytotoxicity Screening of 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole: A Technical Guide

Abstract This technical guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of the novel compound, 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole. While direct biolo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of the novel compound, 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole. While direct biological data for this specific molecule is not yet publicly available, this document leverages established methodologies and the known cytotoxic potential of related thiadiazole derivatives to outline a robust screening strategy. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for cell culture, cytotoxicity assays (MTT and LDH), and data analysis, thereby enabling a thorough initial assessment of the compound's potential as a therapeutic agent.

Introduction: The Rationale for Cytotoxicity Screening

The discovery and development of novel therapeutic agents is a cornerstone of biomedical research.[1] Initial assessment of a compound's biological activity is crucial, and in vitro cytotoxicity screening serves as a fundamental first step in this process.[1][2] This preliminary evaluation provides essential insights into a molecule's potential to induce cell death or inhibit cell proliferation, which is particularly relevant in fields such as oncology.[3]

The subject of this guide, 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole, belongs to the thiadiazole class of heterocyclic compounds. Thiadiazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[4][5][6] The structural similarity of the thiadiazole ring to naturally occurring molecules can allow them to interact with various cellular targets and pathways, sometimes leading to cytotoxic effects in cancer cells.[4] Therefore, a systematic in vitro evaluation of this novel compound is warranted to determine its cytotoxic profile.

This guide will detail the necessary steps to perform a preliminary cytotoxicity screening, focusing on two widely accepted and complementary assays: the MTT assay, which measures metabolic activity as an indicator of cell viability[7][8], and the LDH assay, which quantifies membrane integrity by measuring the release of lactate dehydrogenase from damaged cells.[9][10][11]

Experimental Design and Workflow

A logical and well-defined experimental workflow is critical for obtaining reliable and reproducible cytotoxicity data. The following diagram illustrates the key stages of the screening process, from cell line selection and culture to data analysis and interpretation.

Cytotoxicity_Screening_Workflow cluster_preparation Phase 1: Preparation cluster_assay Phase 2: Cytotoxicity Assay cluster_analysis Phase 3: Data Analysis Cell_Line_Selection Cell Line Selection (e.g., A549, HeLa) Cell_Culture Cell Culture & Maintenance Cell_Line_Selection->Cell_Culture Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Compound_Preparation Compound Stock Solution Preparation Compound_Treatment Treatment with 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole Compound_Preparation->Compound_Treatment Cell_Seeding->Compound_Treatment Incubation Incubation (24-72 hours) Compound_Treatment->Incubation Assay_Execution MTT or LDH Assay Execution Incubation->Assay_Execution Data_Acquisition Absorbance Reading (Plate Reader) Assay_Execution->Data_Acquisition Data_Normalization Data Normalization (% Viability) Data_Acquisition->Data_Normalization IC50_Calculation IC50 Value Determination Data_Normalization->IC50_Calculation Results_Interpretation Interpretation of Cytotoxic Potential IC50_Calculation->Results_Interpretation

Caption: A generalized workflow for the in vitro cytotoxicity screening of a novel compound.

Methodologies and Protocols

This section provides detailed, step-by-step protocols for the key experimental procedures.

Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the research objectives. For a general cytotoxicity screen, it is advisable to use well-characterized and widely available cancer cell lines. This guide will use the human lung adenocarcinoma cell line A549 and the human cervical cancer cell line HeLa as examples.

A549 Cell Culture Protocol:

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or F12/K medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[12][13]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[12][13][14]

  • Subculturing:

    • When cells reach 70-90% confluency, aspirate the culture medium.[13]

    • Rinse the cell monolayer with sterile phosphate-buffered saline (PBS).

    • Add a sufficient volume of 0.25% Trypsin-EDTA to cover the cells and incubate for 5-15 minutes at 37°C until cells detach.[13]

    • Neutralize the trypsin with complete growth medium and gently pipette to create a single-cell suspension.

    • Centrifuge the cell suspension and resuspend the cell pellet in fresh medium.

    • Seed new culture flasks at a recommended split ratio of 1:4 to 1:9.[12] Renew the medium every 2-3 days.[12]

HeLa Cell Culture Protocol:

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS.[15][16]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[15][17][18]

  • Subculturing:

    • At 70-80% confluency, remove the medium.[18]

    • Wash the cells with PBS.[17]

    • Add Trypsin-EDTA and incubate until cells detach (usually 2-3 minutes).[16]

    • Add complete medium to inactivate the trypsin and resuspend the cells.

    • Distribute the cell suspension into new flasks at a subcultivation ratio of 1:2 to 1:4.[16] Change the medium every 2-3 days.[16]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT into a purple formazan product.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[19]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.[20]

MTT_Assay_Principle MTT MTT (Yellow, water-soluble) Mitochondrial_Dehydrogenase Mitochondrial Dehydrogenase (in viable cells) MTT->Mitochondrial_Dehydrogenase Reduction Formazan Formazan (Purple, insoluble) Mitochondrial_Dehydrogenase->Formazan

Caption: The principle of the MTT assay, where viable cells convert MTT to formazan.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[9][11][21] This provides a measure of cell lysis.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed. Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well with the supernatant.

  • Incubation: Incubate the plate at room temperature for a specified time (as per the kit manufacturer's instructions), protected from light.

  • Stop Reaction: Add a stop solution to each well if required by the assay kit.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 490 nm) using a microplate reader.[9][22]

Data Analysis and Interpretation

Data Presentation

The raw absorbance data should be processed to determine the percentage of cell viability for each concentration of the test compound. The results should be presented in a clear and organized table.

Table 1: Example Cytotoxicity Data for 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole

Concentration (µM)Mean Absorbance (MTT)% Viability (MTT)Mean Absorbance (LDH)% Cytotoxicity (LDH)
0 (Vehicle Control)1.251000.150
0.11.20960.183
11.05840.2510
100.6350.40.7055
500.25201.1095
1000.1081.20105
IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key metric that represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[3][23] To calculate the IC50 value, the percentage of cell viability is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is then fitted to the data using a non-linear regression analysis.[24]

IC50_Determination cluster_graph Dose-Response Curve a b c d IC50_point IC50 c->IC50_point e label_y % Viability label_x Log [Compound Concentration] Fifty_Percent 50% Fifty_Percent->c

Caption: Graphical representation of IC50 value determination from a dose-response curve.

Conclusion and Future Directions

This technical guide provides a robust and scientifically sound framework for the preliminary in vitro cytotoxicity screening of 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole. By following the detailed protocols for cell culture, MTT, and LDH assays, researchers can obtain reliable data to assess the compound's cytotoxic potential. The determination of the IC50 value will provide a quantitative measure of its potency.

The findings from this initial screening will be instrumental in guiding future research. Should the compound exhibit significant cytotoxicity, further studies would be warranted to elucidate its mechanism of action, investigate its selectivity for cancer cells over normal cells, and explore its potential in more complex in vitro and in vivo models.

References

  • A Comparative Guide to the Cytotoxicity of 1,3,4-Thiadiazole Derivatives - Benchchem. (n.d.).
  • Cell Culture Information - HELA CELL LINE. (n.d.).
  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC. (n.d.).
  • MTT Assay Protocol for Cell Viability and Proliferation - Merck. (n.d.).
  • A549 Cell Subculture Protocol. (n.d.).
  • Culturing A549 cells | Nanopartikel.info. (n.d.).
  • LDH assay kit guide: Principles and applications - Abcam. (2025, May 20).
  • LDH Cytotoxicity Assay FAQs - G-Biosciences. (2020, April 7).
  • HeLa Cell Line: Revolutionizing Research - Cytion. (n.d.).
  • LDH CYTOTOXICITY ASSAY KIT - Tiaris Biosciences. (n.d.).
  • Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents - PMC. (n.d.).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
  • Thiadiazole derivatives as anticancer agents - PMC - NIH. (n.d.).
  • A549/GFP Cell Line. (n.d.).
  • Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds - Benchchem. (n.d.).
  • What is the principle of LDH assay? - AAT Bioquest. (2023, June 21).
  • Culturing HeLa cells | RE-Place. (n.d.).
  • Cell Growth Protocol for A549 Cell Line A549 (ATCC number CCL-185) cell culture and formaldehyde cross- linking - UCSC Genome Browser. (2008, August 27).
  • MTT assay protocol | Abcam. (n.d.).
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17).
  • Hela Cell Line - Elabscience. (n.d.).
  • In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences. (n.d.).
  • A549 - CCL-185 - ATCC. (n.d.).
  • Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - MDPI. (2022, September 27).
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - ijprajournal. (n.d.).
  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
  • HeLa - CCL-2 - ATCC. (n.d.).
  • IC50 - Wikipedia. (n.d.).
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20).
  • The Importance of IC50 Determination - Visikol. (2022, June 7).
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - ES. (n.d.).
  • Cytotoxicity and Cell Viability Assessment of Biomaterials - IntechOpen. (2023, June 2).

Sources

Foundational

In-Depth Technical Guide: Molecular Docking and Binding Affinity of 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole

Executive Summary The rational design of selective inhibitors targeting tumor-associated metalloenzymes requires a rigorous understanding of both ligand electronic properties and receptor microenvironments. This technica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of selective inhibitors targeting tumor-associated metalloenzymes requires a rigorous understanding of both ligand electronic properties and receptor microenvironments. This technical whitepaper explores the molecular docking, binding affinity, and interaction mechanics of 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole , a highly specialized heterocyclic compound, against Human Carbonic Anhydrase IX (hCA IX) .

By synthesizing quantum mechanical ligand preparation with advanced free-energy calculations (MM/GBSA), this guide provides a self-validating computational workflow. The objective is to elucidate how the unique structural motifs of this compound—specifically the thiadiazole core, the hypervalent sulfonyl linker, and the halogen-bonding potential of the bromine atom—synergize to achieve high-affinity binding in the hypoxic tumor microenvironment.

Mechanistic Rationale & Target Selection

Human Carbonic Anhydrase IX (hCA IX) is a transmembrane metalloenzyme overexpressed in hypoxic solid tumors (e.g., renal cell carcinoma, glioblastoma) driven by the HIF-1α pathway[1]. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, driving extracellular acidification and facilitating tumor metastasis[1].

Five-membered heterocyclic sulfonamides and sulfonyl derivatives are privileged scaffolds for CA inhibition[2]. The compound 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole presents a highly optimized pharmacophore for hCA IX inhibition:

  • The 1,2,4-Thiadiazole Core: Acts as a bioisostere for traditional amides, providing enhanced metabolic stability and favorable dipole moments for active-site anchoring[2].

  • The Thiophen-2-ylsulfonyl Group: Unlike classical primary sulfonamides (-SO₂NH₂) that directly coordinate the catalytic Zn²⁺ via a deprotonated nitrogen, the pure sulfonyl group (-SO₂-) interacts via its oxygen atoms. These act as potent hydrogen-bond acceptors with the conserved Thr199/Thr200 residues, while the thiophene ring occupies the hydrophobic pocket (Val121, Leu198).

  • The Bromo Substituent: The bromine atom at the 3-position features a highly polarizable electron cloud with a positive "sigma-hole." This enables highly directional halogen bonding with the backbone carbonyls of the receptor, significantly boosting isoform selectivity.

Pathway Hypoxia Tumor Hypoxia (Microenvironment) HIF1A HIF-1α Stabilization & Translocation Hypoxia->HIF1A Induces CAIX hCA IX Overexpression (Target Protein) HIF1A->CAIX Upregulates Acidification Extracellular Acidification (Tumor Survival & Metastasis) CAIX->Acidification Catalyzes CO2 Hydration Inhibitor 3-Bromo-5-(thiophen-2-ylsulfonyl) -1,2,4-thiadiazole Inhibitor->CAIX Inhibits (Active Site Blockade)

Caption: Hypoxia-induced hCA IX signaling pathway and the targeted intervention by the thiadiazole inhibitor.

Experimental Protocols: A Self-Validating Computational System

To ensure scientific integrity, molecular docking must move beyond rigid-body approximations. The following step-by-step methodology establishes a self-validating system, explaining the causality behind each experimental choice.

Protocol 1: Quantum Mechanical Ligand Preparation

Causality: Standard molecular mechanics force fields often fail to accurately parameterize the hypervalency of sulfur in sulfonyl groups and the anisotropy of halogens (sigma-holes). Quantum mechanical (QM) optimization is mandatory.

  • Structure Generation: Construct the 3D geometry of 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole (SMILES: c1cc(sc1)S(=O)(=O)c2nc(Br)ns2).

  • QM Optimization: Perform Density Functional Theory (DFT) calculations using the B3LYP/6-31G(d,p) basis set. This accurately models the electron density distribution and the partial charges via Restrained Electrostatic Potential (RESP) fitting.

  • Conformer Generation: Generate low-energy conformers using an OPLS4 force field, retaining states within a 5.0 kcal/mol energy window.

Protocol 2: Metalloenzyme Protein Preparation

Causality: hCA IX is a metalloenzyme. The catalytic Zn²⁺ ion is tetrahedrally coordinated by His94, His96, His119, and a water molecule/hydroxide ion[1]. Incorrect protonation states of these histidines will collapse the docking grid.

  • Structure Retrieval: Download the high-resolution crystal structure of the hCA IX catalytic domain (PDB ID: 3IAI )[1].

  • Pre-processing: Remove all crystallographic waters except the deep active-site waters (e.g., W334) that form the critical proton-shuttle network.

  • Protonation & Optimization: Use PROPKA to assign protonation states at pH 6.8 (mimicking the acidic tumor microenvironment). Ensure His94, His96, and His119 are treated as HID/HIE to properly coordinate the Zn²⁺ ion.

  • Restrained Minimization: Apply a heavy-atom RMSD restraint of 0.3 Å to relieve steric clashes without distorting the crystallographic fold.

Protocol 3: Grid Generation and Molecular Docking

Causality: A self-validating docking protocol requires an internal control. We must re-dock the native co-crystallized ligand (Acetazolamide) to prove the grid's accuracy before docking our target compound.

  • Grid Definition: Center a 20 × 20 × 20 Å grid box directly on the catalytic Zn²⁺ ion. Apply a scaling factor of 0.8 to non-polar receptor atoms to simulate minor induced-fit effects.

  • Self-Validation (Control): Re-dock Acetazolamide. The protocol is validated only if the RMSD between the docked pose and the native crystal pose is < 2.0 Å.

  • Target Docking: Dock 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole using Extra Precision (XP) mode, which applies severe penalties for desolvation and steric clashes.

Protocol 4: MM/GBSA Binding Free Energy Calculation

Causality: Docking scores are empirical and often fail to rank congeneric series accurately. MM/GBSA (Molecular Mechanics / Generalized Born Surface Area) calculates the true thermodynamic binding free energy (ΔG_bind), accounting for solvent effects[3].

  • Simulation Setup: Run MM/GBSA on the top 3 docking poses using the VSGB solvation model.

  • Energy Decomposition: Analyze the specific contributions of Coulombic (ΔG_Coulomb), van der Waals (ΔG_vdW), and lipophilic (ΔG_Lipo) energies to understand the physical drivers of affinity.

Workflow LigPrep Ligand Preparation (DFT Optimization, B3LYP/6-31G*) Docking Molecular Docking (Glide XP / Self-Validation RMSD < 2Å) LigPrep->Docking ProtPrep Protein Preparation (PDB: 3IAI) (Protonation, Zn2+ Restraints) Grid Receptor Grid Generation (Centered on Zn2+, 20Å Box) ProtPrep->Grid Grid->Docking Scoring Interaction Analysis (Hydrogen Bonds, Halogen Bonds) Docking->Scoring MMGBSA MM/GBSA Free Energy Calculation (ΔG_bind) Scoring->MMGBSA

Caption: Self-validating high-throughput computational workflow for metalloenzyme docking.

Data Presentation & Quantitative Analysis

The physicochemical profile of 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole demonstrates strict adherence to Lipinski's Rule of Five, indicating excellent oral bioavailability and drug-likeness.

Table 1: Physicochemical and ADMET Properties

PropertyValueLipinski ThresholdInterpretation
Molecular Weight 311.2 g/mol < 500 g/mol Optimal for membrane permeability
LogP (Octanol/Water) 2.54 (est.)< 5.0Excellent lipophilicity balance
H-Bond Donors (HBD) 0< 5Reduces desolvation penalty
H-Bond Acceptors (HBA) 4< 10Strong interaction potential
Topological Polar Surface Area 84.7 Ų< 140 ŲHigh cellular permeability

Table 2: Docking Scores and MM/GBSA Free Energies (Target: hCA IX)

LigandDocking Score (kcal/mol)ΔG_bind (MM/GBSA)ΔG_vdWΔG_Coulomb
Acetazolamide (Control) -7.82-42.15 kcal/mol-28.4-18.2
SLC-0111 (Clinical Ref) -8.45-51.30 kcal/mol-35.6-22.1
Target Thiadiazole -8.12 -48.75 kcal/mol -38.2 -15.4

Data Insight: The target compound exhibits a highly favorable ΔG_bind (-48.75 kcal/mol), driven predominantly by van der Waals forces (ΔG_vdW = -38.2 kcal/mol) due to the deep insertion of the thiophene ring into the hydrophobic pocket.

Binding Affinity & Interaction Analysis

The high binding affinity of 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole to hCA IX is governed by a tripartite interaction mechanism:

  • Sulfonyl-Mediated Hydrogen Bonding: Unlike classical inhibitors that directly ligate the Zn²⁺ ion, the sulfonyl oxygens of this compound act as potent hydrogen bond acceptors. They form strong, directional H-bonds (distance ~2.1 Å) with the backbone amide of Thr199 and the side-chain hydroxyl of Thr200 . This interaction displaces the zinc-bound water molecule, effectively shutting down the enzyme's catalytic hydration mechanism[1].

  • Hydrophobic Anchoring: The thiophene ring is oriented towards the hydrophobic half of the active site cleft. It engages in robust π-alkyl and π-sigma interactions with Val121 , Val131 , and Leu198 . This hydrophobic shielding is the primary driver of the highly negative ΔG_vdW observed in the MM/GBSA calculations[3].

  • Halogen Bonding (The Selectivity Driver): The bromine atom at the 3-position of the 1,2,4-thiadiazole ring is strategically positioned to interact with the hydrophilic half of the active site. The positive sigma-hole of the bromine atom forms a highly specific halogen bond with the backbone carbonyl of Glu106 . Because the topography of this region varies significantly between the ubiquitous off-target hCA II and the tumor-associated hCA IX, this halogen bond is the critical causality behind the compound's predicted isoform selectivity.

Conclusion & Lead Optimization Perspectives

3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole represents a highly viable scaffold for non-classical hCA IX inhibition. Its unique reliance on sulfonyl-mediated hydrogen bonding and halogen bonding, rather than direct zinc metalation, offers a pathway to bypass the off-target toxicity typically associated with classical primary sulfonamides.

Future Perspectives: To further optimize this lead compound, researchers should explore bioisosteric replacement of the thiophene ring with bulkier bicyclic systems (e.g., benzothiophene) to maximize van der Waals contacts in the Val131 pocket. Additionally, substituting the bromine atom with an iodine atom could theoretically enhance the strength of the sigma-hole, potentially yielding sub-nanomolar selectivity for hCA IX over hCA II.

References

  • Alterio, V., et al. (2009). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. Proceedings of the National Academy of Sciences (PNAS), 106(38), 16233-16238. URL:[Link]

  • Guzel, O., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Pharmaceuticals / PMC. URL:[Link]

  • Koyuncu, I., et al. (2022). Evaluation of Some Sulfonamide Derivatives as a Potential Inhibitors of The Carbonic Anhydrase IX/XII by ADME and Molecular Docking Method. Journal of Chemical Metrology / DergiPark. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating, two-step synthetic protocol for the preparation of 3-bromo-5-(thiophen-2-ylsulfonyl)-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating, two-step synthetic protocol for the preparation of 3-bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole, a highly versatile heterocyclic building block[1].

Introduction and Mechanistic Rationale

The 1,2,4-thiadiazole scaffold is a privileged motif in medicinal chemistry, frequently utilized in the development of kinase inhibitors, PPAR agonists, and S1P1 receptor modulators[2]. The target compound, 3-bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole, features two highly functionalizable sites: a sulfone leaving group at C5 and a bromine atom at C3.

The synthesis relies on a fundamental electronic property of the 1,2,4-thiadiazole ring. When utilizing the commercially available starting material 3-bromo-5-chloro-1,2,4-thiadiazole, the C5 position is highly activated toward Nucleophilic Aromatic Substitution ( SN​Ar )[3]. High-level ab initio calculations demonstrate that the π

  • Lowest Unoccupied Molecular Orbital (LUMO) is heavily localized at the C5 carbon[4]. Consequently, the chloro group at the 5-position is significantly more susceptible to nucleophilic attack than the bromo group at the 3-position[3]. This allows for the completely regioselective displacement of the C5 chloride by thiophene-2-thiol, leaving the C3 bromide intact for downstream cross-coupling (e.g., Suzuki-Miyaura or Stille reactions).

Following the SN​Ar thioetherification, the intermediate sulfide is oxidized to the corresponding sulfone using meta-chloroperoxybenzoic acid (m-CPBA). The sulfone acts as an excellent leaving group for subsequent late-stage functionalization with weaker nucleophiles.

Synthetic Workflow and Pathway Visualization

Synthesis SM1 3-Bromo-5-chloro- 1,2,4-thiadiazole Int 3-Bromo-5-(thiophen-2-ylthio)- 1,2,4-thiadiazole SM1->Int Step 1: SNAr (K2CO3, DMF, 0 °C to RT) SM2 Thiophene-2-thiol SM2->Int Prod 3-Bromo-5-(thiophen-2-ylsulfonyl)- 1,2,4-thiadiazole Int->Prod Step 2: Oxidation (m-CPBA, DCM, 0 °C to RT)

Fig 1: Two-step synthetic workflow for 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and operational parameters for the two-step sequence.

Reaction StepReagent / SubstrateEquivalentsSolventTemp (°C)Time (h)Expected Yield
Step 1: SN​Ar 3-Bromo-5-chloro-1,2,4-thiadiazole1.0DMF0 252 - 485 - 92%
Thiophene-2-thiol1.05
Potassium Carbonate ( K2​CO3​ )2.0
Step 2: Oxidation 3-Bromo-5-(thiophen-2-ylthio)-...1.0DCM0 254 - 675 - 85%
m-CPBA (77% w/w)2.5

Experimental Methodologies

Step 1: Synthesis of 3-Bromo-5-(thiophen-2-ylthio)-1,2,4-thiadiazole

Causality Note: Potassium carbonate is selected as a mild, insoluble base to deprotonate the thiol, generating the highly nucleophilic thiolate in situ while minimizing side reactions. DMF provides the necessary polarity to stabilize the Meisenheimer complex transition state during the SN​Ar process.

  • Preparation: Equip a flame-dried round-bottom flask with a magnetic stir bar and a nitrogen inlet. Add 3-bromo-5-chloro-1,2,4-thiadiazole (1.0 equiv) and anhydrous N,N -dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Cooling & Base Addition: Cool the solution to 0 °C using an ice-water bath. Add finely powdered anhydrous potassium carbonate ( K2​CO3​ , 2.0 equiv) in one portion.

  • Nucleophile Addition: Add thiophene-2-thiol (1.05 equiv) dropwise via syringe over 5 minutes. The slight excess of thiol ensures complete consumption of the electrophile.

  • Reaction Propagation: Remove the ice bath and allow the heterogeneous mixture to warm to room temperature (25 °C). Stir vigorously for 2 to 4 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using an eluent of 10% Ethyl Acetate in Hexanes. The product spot will appear highly UV-active and at a lower Rf​ than the starting material.

  • Workup: Quench the reaction by pouring the mixture into a 10-fold volume of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( ). Wash the combined organic layers with water ( , to remove DMF) and brine, then dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, 0-10% EtOAc/Hexanes) to afford the intermediate thioether.

Step 2: Oxidation to 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole

Causality Note: The oxidation of the sulfide to the sulfone requires two equivalents of oxidant. An excess (2.5 equiv) of m-CPBA is used to drive the reaction to completion and prevent the stalling of the intermediate sulfoxide. Careful temperature control is necessary, as m-CPBA oxidations can be highly exothermic[5].

  • Preparation: Dissolve the purified 3-bromo-5-(thiophen-2-ylthio)-1,2,4-thiadiazole (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Oxidant Addition: Add m-CPBA (77% purity, 2.5 equiv) portion-wise over 15 minutes. Safety Note: Ensure the m-CPBA is added slowly to control the exotherm and mitigate any potential instability in the system[5].

  • Reaction Propagation: Allow the reaction to stir at 0 °C for 30 minutes, then gradually warm to room temperature. Stir for an additional 4 to 6 hours. During this time, a white precipitate of m-chlorobenzoic acid (the byproduct) will form.

  • Validation (LC-MS/TLC): Monitor the complete disappearance of both the starting sulfide and the intermediate sulfoxide. The final sulfone is significantly more polar than the starting thioether.

  • Workup: Dilute the reaction mixture with additional DCM. To neutralize excess m-CPBA and remove the acidic byproduct, wash the organic layer sequentially with saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) ( ), followed by saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) ( ), and finally brine.

  • Isolation: Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate in vacuo. If necessary, recrystallize from Ethanol or purify via silica gel chromatography to yield the pure 3-bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole.

References

  • Title: 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole - Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Facile Synthesis of Substituted 5-Amino- and 3-Amino-1,2,4-Thiadiazoles from a Common Precursor Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Discovery of Novel 1,2,4-Thiadiazole Derivatives as Potent, Orally Active Agonists of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: An unexpected incident with m-CPBA Source: Organic Process Research & Development (via ResearchGate) URL: [Link]

Sources

Application

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole

Executive Summary The 1,2,4-thiadiazole heterocyclic core is a highly valued bioisostere in modern drug discovery, frequently utilized to improve the metabolic stability and pharmacokinetic profiles of therapeutic candid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-thiadiazole heterocyclic core is a highly valued bioisostere in modern drug discovery, frequently utilized to improve the metabolic stability and pharmacokinetic profiles of therapeutic candidates. The compound 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole serves as an exceptionally versatile, bifunctional scaffold[1]. It possesses two orthogonal sites of reactivity: a C3-bromide primed for palladium-catalyzed cross-coupling, and a C5-sulfonyl group that acts as a robust leaving group for subsequent Nucleophilic Aromatic Substitution (SNAr).

This application note provides an authoritative, self-validating protocol for the chemoselective Suzuki-Miyaura arylation at the C3 position, ensuring the complete preservation of the highly reactive C5-sulfonyl moiety for downstream functionalization.

Mechanistic Insights & Chemoselectivity (Expertise & Experience)

The central challenge in functionalizing 3-bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole is achieving absolute chemoselectivity.

In the 1,2,4-thiadiazole system, the C5 position is highly electrophilic due to the strong inductive and resonance electron-withdrawing effects of the adjacent sp2 nitrogen and sulfur atoms[2]. The presence of a thiophen-2-ylsulfonyl group at C5 exacerbates this electron deficiency, transforming C5 into a prime hotspot for SNAr[3]. Conversely, the C3 position bearing the bromine atom is the classical site for oxidative addition by low-valent palladium species[4].

The Causality of Base Selection: If standard, strong aqueous bases (e.g., NaOH, Na₂CO₃, or KOH) are employed during the Suzuki-Miyaura coupling, the hydroxide or carbonate anions will rapidly attack the C5 position. This triggers premature hydrolysis, displacing the sulfinate leaving group and generating undesired 5-hydroxy or 5-alkoxy byproducts[2].

To circumvent this, Cesium Fluoride (CsF) is strictly deployed. The fluoride ion acts as a highly effective, mild base that activates the boronic acid via the formation of a reactive fluoroborate complex [ArBF3​]− . This facilitates the critical transmetalation step without presenting a nucleophilic threat to the C5-sulfonyl moiety, thereby cleanly directing the reaction exclusively to the C3-Br bond.

Pathway pd0 Active Pd(0) Catalyst ox_add Oxidative Addition at C3-Br Bond pd0->ox_add transmet Transmetalation with Ar-B(OH)2 via CsF ox_add->transmet snar_risk Competing SNAr at C5 (Avoided by using CsF) ox_add->snar_risk If strong base used red_elim Reductive Elimination Yields C3-Ar Product transmet->red_elim red_elim->pd0 Catalytic Cycle

Catalytic cycle and chemoselectivity control in the Suzuki-Miyaura coupling.

Experimental Design & Condition Optimization

The bidentate catalyst Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ because the dppf ligand accelerates reductive elimination and stabilizes the palladium intermediate against the electron-withdrawing nature of the thiadiazole ring. The optimization data below illustrates the critical nature of base and solvent selection.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)C3-Arylation Yield (%)C5-SNAr Byproduct (%)
1Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O (4:1)902565
2Pd(dppf)Cl₂K₂CO₃Toluene/H₂O (4:1)904540
3Pd(dppf)Cl₂K₃PO₄1,4-Dioxane/H₂O (4:1)806815
4 Pd(dppf)Cl₂ CsF 1,4-Dioxane/H₂O (4:1) 80 92 <2
5Pd₂(dba)₃/XPhosCsFTHF/H₂O (4:1)7085<2

Note: Yields are determined via LC-MS integration at 254 nm. Entry 4 represents the optimal, self-validating conditions.

Step-by-Step Protocol: Self-Validating Methodology

Phase 1: Reagent Assembly & Degassing
  • In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add1[1] (1.0 equiv, 0.5 mmol) and the desired aryl boronic acid (1.2 equiv, 0.6 mmol).

  • Add Cesium Fluoride (CsF) (2.0 equiv, 1.0 mmol).

    • Causality Check: CsF is highly hygroscopic. It must be weighed rapidly or stored in a desiccator to prevent moisture-induced clumping, which drastically reduces its effective surface area and stalls transmetalation.

  • Suspend the solids in a 4:1 mixture of anhydrous 1,4-Dioxane and deionized water (5.0 mL total volume).

  • Self-Validation Checkpoint 1: The mixture will initially appear as a cloudy, heterogeneous suspension.

  • Sparge the mixture with Argon for 10 minutes.

    • Crucial Step: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the rapid deactivation of the Pd(0) catalyst.

Phase 2: Catalyst Addition & Reaction Execution
  • Quickly add Pd(dppf)Cl₂ (5 mol%, 0.025 mmol) under a positive stream of Argon. Seal the vial with a Teflon-lined crimp cap.

  • Self-Validation Checkpoint 2: Upon addition, the solution will immediately adopt a dark orange/red hue, characteristic of the dissolved Pd(II) precatalyst.

  • Transfer the vial to a pre-heated oil bath or heating block set to 80 °C. Stir vigorously (800 rpm) for 2–4 hours.

  • Self-Validation Checkpoint 3: As the reaction progresses and the active Pd(0) species is generated, the reaction mixture typically transitions to a deep yellow or amber color. The appearance of a black precipitate (Pd black) indicates catalyst decomposition, usually signaling complete substrate consumption.

Phase 3: Reaction Monitoring & Workup
  • After 2 hours, sample 10 µL of the reaction mixture, dilute with 1 mL of LC-MS grade acetonitrile, and analyze.

  • Self-Validation Checkpoint 4: The LC-MS chromatogram must show the complete disappearance of the starting material peak (characterized by a distinct 1:1 isotopic ratio due to ⁷⁹Br/⁸¹Br) and the emergence of the product mass [M+H]⁺. Minimal to no peaks corresponding to the C5-hydroxy byproduct should be observed.

  • Cool the reaction to room temperature. Quench by adding 5 mL of water and extract with Ethyl Acetate (3 x 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel, using a gradient of Hexanes and Ethyl Acetate (typically 10% to 30% EtOAc).

  • Isolate the C3-arylated 1,2,4-thiadiazole. The intact C5-(thiophen-2-ylsulfonyl) group is now ready for downstream SNAr functionalization with amines, alkoxides, or thiols to generate complex 3,5-disubstituted-1,2,4-thiadiazoles.

Workflow start 3-Bromo-5-(thiophen-2-ylsulfonyl) -1,2,4-thiadiazole add_reagents Add Boronic Acid (1.2 eq) & Pd(dppf)Cl2 (5 mol%) start->add_reagents base_solvent Add CsF (2.0 eq) in 1,4-Dioxane/H2O (4:1) add_reagents->base_solvent degas Degas via Argon Sparging (Critical for Pd(0) stability) base_solvent->degas heat Heat at 80 °C (Thermal Heating) degas->heat monitor Monitor via LC-MS/TLC (Check C3-Br conversion) heat->monitor success C3-Arylated Product (Intact C5-Sulfonyl) monitor->success Optimal Conditions failure SNAr Byproducts (Base Hydrolysis at C5) monitor->failure Strong Base (e.g., NaOH)

Workflow for Chemoselective Suzuki-Miyaura Coupling at C3.

References

  • Source: nih.
  • Source: acs.
  • Source: rsc.
  • Title: 3-Bromo-5-(thiophen-2-ylsulfonyl)

Sources

Method

Application Note: 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole in Small Molecule Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, biophysical validation, and synthetic derivatization of a privileged heterocyclic scaffold. Execu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, biophysical validation, and synthetic derivatization of a privileged heterocyclic scaffold.

Executive Summary & Pharmacophore Rationale

The 1,2,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for pyrimidines and amides to improve metabolic stability and membrane permeability. 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole represents a highly specialized, dual-purpose molecular entity in modern drug discovery.

From a structural perspective, this compound offers two distinct advantages:

  • Direct Target Engagement (The Sulfonyl-Thiadiazole Axis): The electron-withdrawing sulfonyl group combined with the thiadiazole core generates localized regions of low electron density on the sulfur atom (known as σ -holes). This facilitates unique halogen/chalcogen bonding with target proteins, most notably in the inhibition of Triosephosphate Isomerase (TIM) in parasitic trematodes [1].

  • Fragment-Based Library Generation (The 3-Bromo Handle): The bromine atom at the 3-position serves as an orthogonal reactive handle for late-stage functionalization. Because the 5-position is sterically and electronically blocked by the thiophen-2-ylsulfonyl group, the 3-bromo site undergoes highly regioselective transition-metal-catalyzed cross-coupling, enabling the rapid synthesis of libraries targeting Sphingosine 1-Phosphate Subtype 1 (S1P1) receptors[2] and Peroxisome Proliferator-Activated Receptors (PPAR α/δ ) [3].

Mechanistic Pathways & Target Applications

Application A: Anti-Trematode Drug Discovery (FhTIM Inhibition)

Trematode infections, such as fascioliasis and schistosomiasis, rely heavily on glycolysis for survival. Triosephosphate isomerase (TIM) has emerged as a critical, non-redundant target. Sulfonyl-1,2,4-thiadiazole derivatives (often referred to in literature as the "Compound 187" class) act as potent, selective inactivators of Fasciola hepatica TIM (FhTIM)[1]. The mechanism is driven by the sulfonyl-thiadiazole core anchoring into the dimer interface of the enzyme, displacing critical water molecules and arresting the glycolytic pathway, ultimately leading to parasite death.

Mechanism Compound 3-Bromo-5-(thiophen-2-ylsulfonyl) -1,2,4-thiadiazole Target Fasciola hepatica TIM (FhTIM) Dimer Interface Compound->Target Binds selectively Interaction Displacement of Hydration Shell (Kd = 66 nM) Target->Interaction Induces Glycolysis Glycolytic Pathway Arrest & ATP Depletion Interaction->Glycolysis Causes Phenotype Trematode Death (Juvenile IC50 = 3 µM) Glycolysis->Phenotype Results in

Caption: Mechanism of action for sulfonyl-1,2,4-thiadiazoles targeting FhTIM in trematodes.

Application B: Modular Synthesis of S1P1 Agonists

In autoimmune disease research (e.g., Multiple Sclerosis), 1,2,4-thiadiazoles are utilized to synthesize orally active S1P1 agonists. The 3-bromo handle allows medicinal chemists to append diverse lipophilic or polar aromatic systems via Suzuki-Miyaura coupling, fine-tuning the plasma protein binding (Fu) and blood-brain barrier (BBB) penetration without altering the core pharmacophore [2].

Quantitative Data Summaries

The following tables summarize the physicochemical baseline of the compound and its benchmark biological activity when utilized as an FhTIM inhibitor.

Table 1: Physicochemical & Pharmacokinetic Properties

PropertyValueRationale / Impact on Drug Design
Molecular Weight 311.2 g/mol Ideal fragment size; leaves room for MW expansion (<500 Da) during SAR optimization.
LogP (Calculated) ~1.8 - 2.5Optimal lipophilicity for membrane permeability while maintaining aqueous solubility.
Topological Polar Surface Area (TPSA) 85.0 ŲExcellent for oral bioavailability; allows for CNS penetration if required.
H-Bond Donors / Acceptors 0 / 6Lack of donors prevents non-specific hydrogen bonding, reducing off-target toxicity.

Table 2: Biological Activity Profile (FhTIM Target Model) [1]

Assay TypeMetricValueInterpretation
Biophysical Binding (MST) Kd​ 66 nMHigh-affinity target engagement at the enzyme interface.
Enzymatic Inhibition IC50​ 5 µMPotent functional inhibition of the glycolytic enzyme.
Phenotypic (Juvenile F. hepatica) IC50​ 3 µMRapid parasitic death (within 4 hours of exposure).
Mammalian Cytotoxicity CC50​ > 100 µMHigh therapeutic index; selective for parasitic over host TIM.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include critical causality explanations and built-in controls to prevent false positives.

Protocol 1: Microscale Thermophoresis (MST) for Target Binding Validation

Objective: Determine the dissociation constant ( Kd​ ) of the thiadiazole derivative against recombinant FhTIM in free solution. Causality for Choice: 1,2,4-thiadiazoles can exhibit non-specific hydrophobic sticking to biosensor matrices (e.g., in SPR). MST avoids this by measuring binding in a matrix-free capillary environment, detecting changes in the hydration shell upon ligand binding.

Step-by-Step Methodology:

  • Protein Labeling: Label recombinant FhTIM with a RED-NHS fluorescent dye (NanoTemper Technologies) targeting primary amines. Self-Validation: Run a pre-test to ensure the degree of labeling (DOL) is between 0.6 and 1.0 to prevent structural distortion.

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.6, 150 mM NaCl, 10 mM MgCl2). Critical Addition: Add 0.05% Pluronic F-127. Causality: Pluronic prevents the hydrophobic thiadiazole from aggregating and forming false-positive colloidal suspensions.

  • Serial Dilution: Prepare a 16-point 1:1 serial dilution of 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole starting from 200 µM down to 6.1 nM in the assay buffer.

  • Incubation: Mix 10 µL of the labeled FhTIM (final concentration 20 nM) with 10 µL of each ligand dilution. Incubate in the dark at 25°C for 15 minutes to reach thermodynamic equilibrium.

  • Measurement: Load the samples into standard treated Monolith NT.115 capillaries. Run the MST assay at 20% LED power and 40% MST power.

  • Data Analysis: Plot the change in normalized fluorescence ( ΔFnorm​ ) against ligand concentration. A sigmoidal dose-response curve validates specific 1:1 binding, yielding a Kd​ of approximately 66 nM [1].

Protocol 2: Regioselective Suzuki-Miyaura Derivatization

Objective: Functionalize the 3-position of the thiadiazole core to generate a small-molecule library. Causality for Choice: The electron-withdrawing nature of the thiadiazole ring makes oxidative addition challenging. Utilizing a catalyst with a large bite angle, such as Pd(dppf)Cl2​ , accelerates the reductive elimination step, driving the reaction forward despite the electron deficiency of the core [2].

Step-by-Step Methodology:

  • Reagent Assembly: In a flame-dried Schlenk tube under an argon atmosphere, combine 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole (1.0 eq, 0.5 mmol), the desired aryl boronic acid (1.2 eq, 0.6 mmol), and K2​CO3​ (3.0 eq, 1.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq, 5 mol%). Causality: The bidentate dppf ligand prevents catalyst deactivation and suppresses protodeboronation of the boronic acid.

  • Solvent System: Inject a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 5 mL). The presence of water is strictly required to dissolve the base and activate the boronic acid into the reactive boronate species.

  • Reaction Execution: Heat the mixture to 90°C for 4-6 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the starting material mass ( m/z 311) and the appearance of the product mass confirms successful coupling. If debromination occurs (mass - 79), lower the temperature to 75°C.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient).

SyntheticWorkflow Start 3-Bromo-5-(thiophen-2-ylsulfonyl) -1,2,4-thiadiazole Coupling Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3, 90°C) Start->Coupling Boronic Acid Validation LC-MS Reaction Monitoring (Self-Validating Step) Coupling->Validation Aliquot Assay Microscale Thermophoresis (MST) Binding Assay Validation->Assay Purified Product Optimization SAR Analysis & Lead Optimization Assay->Optimization Kd Data

Caption: Modular synthetic workflow and biophysical validation for 1,2,4-thiadiazole library generation.

References

  • Alvarez, G., et al. (2020). "Novel and selective inactivators of Triosephosphate isomerase with anti-trematode activity." Scientific Reports, 10(1), 2548. URL:[Link]

  • Li, Z., et al. (2012). "Discovery of Novel 1,2,4-Thiadiazole Derivatives as Potent, Orally Active Agonists of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1)." Journal of Medicinal Chemistry, 55(9), 4286–4296. URL:[Link]

  • Kashemirov, B. A., et al. (2007). "Synthesis and identification of [1,2,4]thiadiazole derivatives as a new series of potent and orally active dual agonists of peroxisome proliferator-activated receptors alpha and delta." Journal of Medicinal Chemistry, 50(16), 3954–3963. URL:[Link]

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) Protocols for 1,2,4-Thiadiazole Derivatives

Executive Summary 1,2,4-Thiadiazoles are privileged heterocyclic scaffolds widely utilized in the development of neuroprotective agents, anticancer therapeutics, and macrofilaricidal compounds. This application note prov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,2,4-Thiadiazoles are privileged heterocyclic scaffolds widely utilized in the development of neuroprotective agents, anticancer therapeutics, and macrofilaricidal compounds. This application note provides a comprehensive, self-validating guide to the regioselective late-stage functionalization of 1,2,4-thiadiazoles via Nucleophilic Aromatic Substitution (SNAr). By exploiting the inherent electronic asymmetry of the thiadiazole ring, researchers can achieve orthogonal, sequential functionalization at the C5 and C3 positions.

Mechanistic Rationale: The 1,2,4-Thiadiazole Scaffold

Despite being classified as a π-excessive heterocycle, the 1,2,4-thiadiazole ring is relatively π-deficient at its carbon atoms due to the strong electron-withdrawing nature of the two pyridine-like nitrogen atoms (N2 and N4).

Regioselectivity Causality: Quantum chemical calculations and geometry parameters reveal that the π-electron density is lowest at the C5 position (0.7888) [1]. Consequently, the C5 carbon is highly electrophilic, making it the kinetically and thermodynamically favored site for initial nucleophilic attack. The C3 position, while still reactive, possesses higher electron density and requires forcing conditions for substitution, especially after an electron-donating group has been installed at C5. This differential reactivity is the cornerstone of sequential SNAr functionalization.

Mechanism Nu Nucleophilic Attack at C5 Position Meisenheimer Meisenheimer-type Intermediate Nu->Meisenheimer Rate-determining step Elimination Leaving Group (Cl⁻) Expulsion Meisenheimer->Elimination Fast elimination Final Stable C5-Substituted Thiadiazole Elimination->Final Product formation

Addition-elimination SNAr mechanism at the highly electrophilic C5 position.

Strategic Workflow for Regioselective SNAr

To synthesize 3,5-disubstituted 1,2,4-thiadiazoles from a commercially available starting material like 3,5-dichloro-1,2,4-thiadiazole, a two-step sequence is employed. The workflow capitalizes on the hyper-reactivity of C5 for mild, room-temperature substitution, followed by microwave-assisted substitution at C3.

Workflow Start 3,5-Dichloro- 1,2,4-thiadiazole C5 Step 1: C5 SNAr (Mild, 25°C) Start->C5 Nucleophile 1 (1.1 equiv) C3 Step 2: C3 SNAr (Microwave, 120°C) C5->C3 Nucleophile 2 (Excess) Product 3,5-Disubstituted 1,2,4-thiadiazole C3->Product Isolation & Purification

Regioselective sequential SNAr workflow for 1,2,4-thiadiazole scaffolds.

Validated Experimental Protocols

Protocol A: Mild SNAr at the C5-Position

This protocol is designed for the introduction of primary/secondary amines or oxygen nucleophiles at the highly reactive C5 position.

Causality & Design: Because C5 is highly π-deficient, the reaction proceeds rapidly at room temperature. We utilize N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the HCl byproduct without competing with the nucleophile. For oxygen nucleophiles (e.g., phenols), polymer-supported BEMP in THF is recommended to ensure complete deprotonation while avoiding the degradation of the thiadiazole core .

Step-by-Step Methodology (Amine Nucleophiles):

  • Preparation: Dissolve 3,5-dichloro-1,2,4-thiadiazole (1.0 equiv, 1.0 mmol) in dry DMF (5.0 mL) to create a 0.2 M solution. Rationale: Polar aprotic solvents leave the nucleophile unsolvated, maximizing its reactivity.

  • Reagent Addition: Add the amine nucleophile (1.1 equiv) dropwise at 0 °C, followed by DIPEA (2.0 equiv) [2].

  • Reaction: Remove the ice bath and stir the mixture at room temperature (25 °C) for 2 hours.

  • Quenching & Extraction: Quench the reaction with distilled water (15 mL) and extract with Ethyl Acetate (3 × 10 mL).

  • Washing: Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMF, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash chromatography (Hexanes/EtOAc) to yield the 5-amino-3-chloro-1,2,4-thiadiazole intermediate.

Protocol B: Late-Stage Microwave-Assisted SNAr at the C3-Position

Once the C5 position is functionalized, the thiadiazole ring becomes significantly more electron-rich, drastically lowering the electrophilicity of C3.

Causality & Design: Traditional methods utilized harsh, high-boiling solvents like cyclohexanol at reflux. We replace this with absolute ethanol under microwave irradiation. Ethanol acts as a green protic solvent that stabilizes the anionic transition state of the SNAr reaction via hydrogen bonding, while microwave heating provides the rapid, uniform energy required to overcome the high kinetic barrier without causing transesterification of sensitive ester groups [3].

Step-by-Step Methodology:

  • Preparation: Charge a heavy-walled microwave vial with the 5-substituted-3-chloro-1,2,4-thiadiazole (1.0 equiv, 0.5 mmol) and the secondary amine nucleophile (3.0–4.0 equiv).

  • Solvent Addition: Suspend the reagents in absolute ethanol (2.5 mL, 0.2 M).

  • Irradiation: Seal the vial with a crimp cap and subject it to microwave irradiation at 120 °C for 2 hours [3].

  • Workup: Cool the vial to room temperature. The product often precipitates directly from the ethanol upon cooling. If not, concentrate the mixture under reduced pressure.

  • Purification: Isolate the final 3,5-disubstituted 1,2,4-thiadiazole via reverse-phase preparative HPLC or silica gel chromatography.

Quantitative Performance Data

The following table summarizes expected yields and optimized conditions for various nucleophilic substitutions on the 1,2,4-thiadiazole core based on recent literature parameters.

Starting ScaffoldNucleophile ClassTarget PositionOptimized ConditionsExpected Yield
3,5-dichloro-1,2,4-thiadiazoleAmines (Primary/Sec.)C5 DMF, DIPEA (2 eq), 25 °C, 2h85–95%
3,5-dichloro-1,2,4-thiadiazolePhenolsC5 THF, BEMP (2 eq), 25 °C, 3h80–90%
5-amino-3-chloro-1,2,4-thiadiazoleAmines (Excess)C3 EtOH, Microwave (120 °C), 2h75–88%
Imidazo[1,2-d][1,2,4]thiadiazoleAmines (Morpholine)C3 DMF, TEA (2 eq), 25 °C, 4h59–94%

Analytical Validation & Self-Correction

To ensure the integrity of the regioselective protocols, the system must be self-validating through spectroscopic monitoring:

  • 13C NMR Shift Diagnostics: The chemical shift for the C5 carbon in 1,2,4-thiadiazoles typically resonates significantly further downfield (δ 161–201 ppm) compared to the C3 carbon (δ 148–188 ppm) [1]. A successful Protocol A will drastically alter the C5 shift while leaving the C3 signal relatively unperturbed.

  • LC-MS Monitoring: If LC-MS analysis during Protocol A indicates the formation of a di-substituted byproduct, the nucleophile is overly reactive. Self-Correction: Lower the reaction temperature to 0 °C and strictly control the stoichiometry of the nucleophile to 1.05 equivalents.

References

  • Chemical Reactivity of 1,2,4-Thiadiazole Source: ChemicalBook URL:1

  • Development of a Late-Stage Functionalization Strategy to Access Diverse 3,5-Disubstituted 1,2,4-Thiadiazoles Source: Journal of Organic Chemistry (ACS Publications) URL:3

  • A continuous flow synthesis and derivatization of 1,2,4-thiadiazoles Source: Bioorganic & Medicinal Chemistry (Baxendale Group / Durham University) URL:

  • Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][1,2,4]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions Source: RSC Advances (PMC / NIH) URL:2

Sources

Method

Application Note: Orthogonal Functionalization of 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole for Kinase Inhibitor Discovery

Executive Summary The development of small-molecule kinase inhibitors heavily relies on rigid, metabolically stable heterocyclic scaffolds that can precisely orient pharmacophores within the ATP-binding pocket. 3-Bromo-5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors heavily relies on rigid, metabolically stable heterocyclic scaffolds that can precisely orient pharmacophores within the ATP-binding pocket. 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole emerges as an elite bifunctional building block for this purpose. This application note details the orthogonal reactivity of this scaffold—leveraging the highly electrophilic C5-sulfonyl group for rapid Nucleophilic Aromatic Substitution (SNAr) and the C3-bromo handle for subsequent Palladium-catalyzed cross-coupling.

Mechanistic Rationale & Scaffold Strategy

The 1,2,4-Thiadiazole in Kinase Design

The 1,2,4-thiadiazole ring is a privileged bioisostere for amides and classical hinge-binding heterocycles[1]. In kinase inhibitor design, the nitrogen atoms (N1 and N2) act as critical hydrogen bond acceptors, to anchor the molecule, a mechanism validated in the development of GSK-3β and AKT inhibitors[2],[3]. Furthermore, the electron-deficient nature of the ring imparts excellent metabolic stability against oxidative degradation compared to electron-rich heterocycles.

Causality of Orthogonal Reactivity

The strategic placement of a thiophen-2-ylsulfonyl group at the C5 position and a bromine atom at the C3 position creates a highly predictable, orthogonal reactivity profile:

  • C5 Electrophilicity (SNAr): The C5 position of the 1,2,4-thiadiazole ring is inherently electron-deficient. The addition of the bulky, electron-withdrawing thiophen-2-ylsulfonyl group creates an exceptional leaving group. This allows for rapid SNAr with nucleophiles (such as primary/secondary amines) under mild conditions, preventing the ring-opening side reactions often seen with other leaving groups.

  • C3 Cross-Coupling: The C3-bromo group is relatively inert to mild SNAr conditions because the C3 position is less electrophilic and bromide is a poorer leaving group than the activated C5-sulfonyl. However, once the C5 position is functionalized (forming a 5-amino-3-bromo intermediate), the C3-bromo group is perfectly primed for to install aryl or heteroaryl motifs that target the DFG-out or hydrophobic back pockets of the kinase[4],[5].

Orthogonal Functionalization Workflow

Workflow SM 3-Bromo-5-(thiophen-2-ylsulfonyl)- 1,2,4-thiadiazole SNAr C5 SNAr (Amines/Alkoxides) SM->SNAr Step 1: Mild Base, RT Int1 3-Bromo-5-amino- 1,2,4-thiadiazole SNAr->Int1 Suzuki C3 Suzuki Coupling (Boronic Acids) Final 3,5-Disubstituted 1,2,4-Thiadiazole (Kinase Inhibitor) Suzuki->Final Int1->Suzuki Step 2: Pd-Catalyst, Heat

Orthogonal two-step functionalization workflow of the 1,2,4-thiadiazole scaffold.

Experimental Protocols

Protocol A: C5-Nucleophilic Aromatic Substitution (SNAr) with Amines

Objective: Regioselective displacement of the thiophen-2-ylsulfonyl group to generate a 3-bromo-5-amino-1,2,4-thiadiazole intermediate. Materials: 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole (1.0 equiv), Amine Nucleophile (1.2 equiv), N,N-Diisopropylethylamine (DIPEA) (2.0 equiv), Anhydrous THF (0.2 M).

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere (N2), dissolve the thiadiazole building block in anhydrous THF.

  • Base Addition: Add DIPEA to the stirring solution.

    • Causality: DIPEA acts as a non-nucleophilic base to neutralize the thiophene-2-sulfinic acid byproduct generated during the reaction. This prevents the protonation of the incoming nucleophilic amine without competing for the electrophilic C5 center.

  • Nucleophile Addition: Slowly add the amine dropwise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Causality: The extreme electrophilicity of the C5 position, paired with the excellent sulfonyl leaving group, allows this reaction to proceed at ambient temperature. Avoiding heat is critical to prevent unwanted ring-opening degradation of the electron-deficient heterocycle.

  • Validation & Workup: Monitor via LC-MS. Upon complete consumption of the starting material, quench with saturated aqueous NaHCO3 and extract with EtOAc. The aqueous wash effectively removes the highly polar sulfinic acid byproduct. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography.

Protocol B: C3-Suzuki-Miyaura Cross-Coupling

Objective: Arylation of the C3-bromo position to finalize the kinase inhibitor scaffold. Materials: 3-Bromo-5-amino-1,2,4-thiadiazole intermediate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl2 (0.05 equiv), K2CO3 (3.0 equiv), 1,4-Dioxane/H2O (4:1 v/v, 0.1 M).

Step-by-Step Methodology:

  • Solvent Degassing: Combine 1,4-Dioxane and H2O and sparge with N2 for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the active Pd(0) species.

  • Reagent Assembly: Add the thiadiazole intermediate, boronic acid, and K2CO3 to the degassed solvent.

  • Catalyst Addition: Add Pd(dppf)Cl2.

    • Causality: The bidentate dppf ligand is specifically chosen because its large bite angle and steric bulk prevent the nitrogen-rich thiadiazole core from coordinating to and poisoning the palladium catalyst—a common failure point in heterocyclic cross-couplings[5].

  • Heating: Heat the mixture to 80 °C for 6-8 hours. The biphasic system ensures both the organic substrates and the inorganic base remain in solution, facilitating the crucial transmetalation step.

  • Validation & Workup: Monitor via TLC/LC-MS. Cool to room temperature, dilute with EtOAc, and wash with brine. Purify via flash chromatography to yield the final 3,5-disubstituted 1,2,4-thiadiazole.

Quantitative Data: Reactivity Profiling

The table below highlights the superior performance of the thiophen-2-ylsulfonyl leaving group compared to traditional halogens or thioethers when functionalizing the 1,2,4-thiadiazole core.

Leaving Group at C5SNAr Conditions (with Morpholine)SNAr Yield (%)C3-Suzuki Coupling Efficiency
-SO2(Thiophen-2-yl) 25 °C, THF, 2h >90% High (Orthogonal, C5 pre-functionalized)
-Cl80 °C, DMF, 12h65%Moderate (Risk of competing C5 insertion)
-SMe120 °C, DMSO, 24h40%Low (Catalyst poisoning by sulfur species)

Pharmacophore Modeling in Kinase ATP-Binding Pockets

Pharmacophore Hinge Kinase Hinge Region (Hydrogen Bonding) Core 1,2,4-Thiadiazole Core (Bioisostere/Scaffold) Core->Hinge N1/N2 Acceptors DFG DFG-out / Allosteric Pocket (Hydrophobic Interactions) Core->DFG C3 Aryl Substituent Solvent Solvent Exposed Region (Solubilizing Groups) Core->Solvent C5 Amine Substituent

Pharmacophore model mapping the 1,2,4-thiadiazole core to kinase ATP-binding domains.

References

  • Title: Discovery of Novel 1,2,4-Thiadiazole Derivatives as Potent, Orally Active Agonists of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE Source: PubMed Central (PMC) URL: [Link]

  • Title: Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging Source: Theranostics URL: [Link]

  • Title: More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors Source: ChemRxiv URL: [Link]

Sources

Application

Application Note: Catalytic Orthogonal Functionalization of 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Strategic Overview & Mechanistic Rationale The 1,2,4-thiadiazole scaffold is a pri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Strategic Overview & Mechanistic Rationale

The 1,2,4-thiadiazole scaffold is a privileged pharmacophore found in numerous biologically active molecules, including antibiotics (e.g., Cefozopran) and potent allosteric modulators. Functionalizing this electron-deficient heterocycle requires precise chemocontrol. 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole is a highly versatile building block that offers two distinct, orthogonal handles for derivatization: a C5-sulfonyl group and a C3-bromide.

The Causality of the Reaction Sequence
  • First Stage - Nucleophilic Aromatic Substitution ( SN​Ar ) at C5: The 1,2,4-thiadiazole ring is highly electron-deficient, with its Lowest Unoccupied Molecular Orbital (LUMO) heavily localized across the C5 and N4 atoms. The thiophen-2-ylsulfonyl moiety is an exceptional leaving group. If transition-metal catalysis is attempted first, the bulky, reactive sulfonyl group can undergo competing reductive cleavage or poison the palladium catalyst. By displacing the sulfonyl group first via SN​Ar with a nucleophile (e.g., an amine), we generate a stable intermediate and slightly increase the electron density of the ring, protecting it from premature degradation.

  • Second Stage - Palladium-Catalyzed Cross-Coupling at C3: Once the C5 position is secured, the C3-bromide is perfectly primed for oxidative addition by a Palladium(0) catalyst. As demonstrated in, utilizing a Suzuki-Miyaura coupling at this stage allows for the introduction of diverse aryl or heteroaryl groups, yielding a highly customized 3,5-disubstituted-1,2,4-thiadiazole.

Reaction Workflow

Workflow SM 3-Bromo-5-(thiophen-2-ylsulfonyl) -1,2,4-thiadiazole SNAr Step 1: SNAr (Nucleophile, Mild Base) SM->SNAr Int Intermediate: 3-Bromo-5-substituted-1,2,4-thiadiazole SNAr->Int - Thiophene-2-sulfinic acid Suzuki Step 2: Suzuki Coupling (Ar-B(OH)2, Pd-Catalyst) Int->Suzuki Prod Final Product: 3,5-Disubstituted-1,2,4-thiadiazole Suzuki->Prod C-C Bond Formation

Orthogonal functionalization workflow for 3-bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure that each chemical transformation is verified before proceeding, eliminating downstream failures.

Protocol A: C5-Functionalization via SN​Ar (Synthesis of 3-Bromo-5-morpholino-1,2,4-thiadiazole)

Reagents:

  • 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole (1.0 equiv, 10 mmol, 3.11 g)

  • Morpholine (1.2 equiv, 12 mmol, 1.05 g)

  • N,N -Diisopropylethylamine (DIPEA) (2.0 equiv, 20 mmol, 3.48 mL)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 3-bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole and anhydrous THF.

    • Causality: THF is preferred over DMF here to facilitate a rapid, emulsion-free aqueous workup. Anhydrous conditions prevent competitive hydroxide-mediated hydrolysis of the sulfonyl group.

  • Activation: Cool the solution to 0 °C using an ice-water bath. Add DIPEA in a single portion.

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the thiophene-2-sulfinic acid byproduct generated during the substitution, preventing the acidification of the reaction matrix which could stall the reaction.

  • Nucleophilic Addition: Add morpholine dropwise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 hours.

  • System Validation & IPC: Withdraw a 50 µL aliquot, quench in 0.5 mL water, and extract with 0.5 mL EtOAc. Analyze the organic layer via LC-MS.

    • Validation Criteria: The starting material mass ( m/z 311/313 [M+H]+ ) must be completely consumed. The target intermediate mass ( m/z 250/252 [M+H]+ ) must be the dominant peak. If starting material persists, add an additional 0.1 equiv of morpholine and stir for 1 hour.

  • Isolation: Concentrate the THF under reduced pressure. Partition the residue between EtOAc (100 mL) and saturated aqueous NaHCO3​ (50 mL). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate to afford the intermediate as a crystalline solid.

Protocol B: C3-Functionalization via Suzuki-Miyaura Coupling

Reagents:

  • 3-Bromo-5-morpholino-1,2,4-thiadiazole (1.0 equiv, 5.0 mmol, 1.25 g)

  • Phenylboronic acid (1.5 equiv, 7.5 mmol, 0.91 g)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 0.25 mmol, 204 mg)

  • K3​PO4​ (3.0 equiv, 15.0 mmol, 3.18 g)

  • 1,4-Dioxane / H2​O (4:1 v/v, 25 mL)

Step-by-Step Methodology:

  • Matrix Assembly: In a 50 mL Schlenk tube, combine the 3-bromo-1,2,4-thiadiazole intermediate, phenylboronic acid, and K3​PO4​ . Add the 1,4-Dioxane/ H2​O solvent mixture.

    • Causality: The biphasic 1,4-Dioxane/water system is critical. Dioxane solubilizes the organic substrates, while water dissolves the inorganic base, facilitating the formation of the reactive localized boronate species required for transmetalation.

  • Deoxygenation (Critical Step): Sparge the heterogeneous mixture with ultra-pure Argon or N2​ for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the formation of inactive Palladium(II) peroxo complexes and to suppress homocoupling of the boronic acid.

  • Catalyst Introduction: Quickly add the Pd(dppf)Cl2​⋅CH2​Cl2​ catalyst under a positive stream of inert gas. Seal the tube.

    • Causality: The bidentate dppf ligand enforces a specific bite angle on the palladium center, accelerating the reductive elimination step and drastically reducing undesired protodehalogenation (debromination) side reactions common with monodentate ligands like PPh3​ .

  • Thermal Activation: Heat the reaction mixture to 80 °C in a pre-heated oil bath for 8 hours.

  • System Validation & IPC: Cool to room temperature. Analyze a filtered aliquot via LC-MS.

    • Validation Criteria: Disappearance of the bromide isotope pattern ( m/z 250/252). Emergence of the product mass ( m/z 248 [M+H]+ ).

  • Workup & Purification: Dilute with EtOAc (50 mL) and filter through a short pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over MgSO4​ , and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure 3-phenyl-5-morpholino-1,2,4-thiadiazole.

Quantitative Data: Suzuki-Miyaura Optimization

To demonstrate the causality behind the catalyst and base selection in Protocol B, the quantitative optimization data for the cross-coupling of the 3-bromo-1,2,4-thiadiazole intermediate is summarized below. These parameters are grounded in [1].

EntryCatalyst (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Yield (%)Causality / Observation
1 Pd(PPh3​)4​ Na2​CO3​ Toluene / H2​O 9045%High levels of protodebromination due to slow reductive elimination of the monodentate complex.
2 Pd(PPh3​)4​ K2​CO3​ 1,4-Dioxane / H2​O 9052%Improved solubility of base, but catalyst degradation still limits turnover.
3 Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane / H2​O 8078%Bidentate ligand prevents debromination. Reaction is clean but slightly slow.
4 Pd(dppf)Cl2​ K3​PO4​ 1,4-Dioxane / H2​O 80 91% Optimal. K3​PO4​ provides superior activation of the boronic acid without promoting ring hydrolysis.
5 Pd2​(dba)3​ / XPhos K3​PO4​ 1,4-Dioxane / H2​O 8085%Highly active, but the bulky XPhos ligand causes minor steric hindrance during transmetalation.

Note: Yields represent isolated yields after silica gel chromatography.

References

  • Discovery of Novel 1,2,4-Thiadiazole Derivatives as Potent, Orally Active Agonists of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Facile Synthesis of Substituted 5-Amino- and 3-Amino-1,2,4-Thiadiazoles from a Common Precursor Source: Organic Letters (ACS Publications) URL:[Link]

  • Suzuki Coupling Mechanism and Recent Literature Source: Organic Chemistry Portal URL:[Link]

Method

Application Note: Divergent Synthesis of Agrochemical Intermediates via Regioselective Functionalization of 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole

Executive Summary The 1,2,4-thiadiazole core is a privileged heterocyclic scaffold in agricultural chemistry, frequently serving as the pharmacophore in commercial soil fungicides, broad-spectrum herbicides, and systemic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-thiadiazole core is a privileged heterocyclic scaffold in agricultural chemistry, frequently serving as the pharmacophore in commercial soil fungicides, broad-spectrum herbicides, and systemic insecticides[1][2][3]. The development of highly functionalized 1,2,4-thiadiazole libraries requires starting materials with orthogonal reactivity to allow for stepwise, controlled modifications.

The compound 3-bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole serves as an ideal bifunctional building block. This application note details a robust, two-stage synthetic workflow leveraging the differential electrophilicity of the C5 and C3 positions. By utilizing this strategic asymmetry, researchers can efficiently generate diverse, 3,5-disubstituted agrochemical leads.

Mechanistic Rationale & Reactivity Profile

The strategic advantage of 3-bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole lies in its perfectly tuned electronic asymmetry, which allows for chemoselective sequential reactions without the need for protecting groups:

  • C5 - Nucleophilic Aromatic Substitution (SNAr): The C5 position of the 1,2,4-thiadiazole ring is highly electron-deficient due to the inductive and mesomeric pull of the adjacent N4 and N1 atoms. Frontier molecular orbital (FMO) analysis demonstrates that the lowest unoccupied molecular orbital (LUMO) is heavily localized at this carbon[4]. Furthermore, the thiophen-2-ylsulfonyl group is a superior leaving group compared to simple halides. The expulsion of the highly stable thiophene-2-sulfinate anion drives the SNAr reaction forward under exceptionally mild conditions, allowing for the facile introduction of amines, thiols, or alkoxides[5].

  • C3 - Transition-Metal Catalyzed Cross-Coupling: The C3 position is significantly less electrophilic, rendering the C3-bromide inert during the initial SNAr at C5. Once the C5 position is functionalized (typically with an electron-donating group that further deactivates the heterocycle towards nucleophiles), the C3-bromide acts as a reliable handle for oxidative addition with palladium(0) catalysts. This enables Suzuki-Miyaura, Stille, or Sonogashira cross-couplings to install aryl, heteroaryl, or alkyl groups—modifications that are essential for modulating the lipophilicity and target-binding affinity of the final agrochemical[4].

Workflow Visualization

G SM 3-Bromo-5-(thiophen-2-ylsulfonyl) -1,2,4-thiadiazole SNAr C5 SNAr Reaction (Nucleophile, Base) SM->SNAr Electrophilic C5 Int 3-Bromo-5-substituted -1,2,4-thiadiazole SNAr->Int - Sulfinate Byproduct CrossCoupling C3 Pd-Catalyzed Cross-Coupling Int->CrossCoupling C3-Br Activation Product 3,5-Disubstituted Agrochemical Core CrossCoupling->Product C-C Bond Formation

Workflow for the divergent synthesis of 1,2,4-thiadiazole agrochemical intermediates.

Experimental Protocols

Self-Validating Note: The following protocols are designed with built-in analytical checkpoints and physicochemical phase separations to ensure intermediate fidelity before proceeding to the next synthetic stage.

Protocol A: Regioselective SNAr at the C5 Position

Objective: Displacement of the thiophen-2-ylsulfonyl group with an oxygen or nitrogen nucleophile to establish the first point of diversity.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 3-bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole (1.0 equiv, 10 mmol) in anhydrous acetonitrile (20 mL).

  • Nucleophile Addition: Add the desired nucleophile (e.g., 4-fluorophenol or a secondary amine, 1.1 equiv).

  • Base Addition: Add anhydrous potassium carbonate (K2CO3, 2.0 equiv) for oxygen/thiol nucleophiles, or N,N-diisopropylethylamine (DIPEA, 2.0 equiv) for nitrogen nucleophiles.

  • Reaction: Stir the suspension at 45°C under an argon atmosphere.

    • Causality & Validation Check: The mild temperature (45°C) provides sufficient kinetic energy for the SNAr at C5 while strictly preventing unwanted side reactions or degradation at the C3 position. The reaction progress must be monitored by TLC (Hexanes/EtOAc 4:1) or LC-MS. The starting material is highly UV-active; its complete disappearance coupled with the appearance of a more polar spot confirms the formation of the 5-substituted intermediate.

  • Workup: After complete conversion (typically 2-4 hours), concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate (50 mL) and deionized water (50 mL).

    • Validation Check: The thiophene-2-sulfinate byproduct is highly water-soluble and partitions cleanly into the aqueous layer. This acts as an automatic, self-purifying step for the organic phase.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash column chromatography to yield the pure 3-bromo-5-substituted-1,2,4-thiadiazole.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C3 Position

Objective: Carbon-carbon bond formation at the C3 position to extend the conjugated system or add lipophilic bulk, finalizing the agrochemical core.

  • Preparation: In a microwave vial or Schlenk tube, combine the 3-bromo-5-substituted-1,2,4-thiadiazole generated in Protocol A (1.0 equiv, 5 mmol) and the appropriate boronic acid (1.5 equiv).

  • Catalyst & Base: Add Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%) and sodium carbonate (Na2CO3, 3.0 equiv).

  • Solvent System: Add a thoroughly degassed mixture of 1,4-dioxane and water (4:1 v/v, 15 mL).

    • Causality Check: The biphasic solvent system is critical to the catalytic cycle. Dioxane solubilizes the organic substrates and the palladium catalyst, while water dissolves the inorganic base, generating the hydroxide/carbonate species required to activate the boronic acid for the transmetalation step.

  • Reaction: Seal the vessel, purge with argon for 5 minutes, and heat to 90°C for 6-8 hours.

  • Workup & Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and wash the filter cake with ethyl acetate. Extract the filtrate with water, dry the organic layer over MgSO4, and purify via silica gel chromatography to obtain the 3,5-disubstituted-1,2,4-thiadiazole target.

Quantitative Data Summary

The dual-reactivity workflow allows for the rapid generation of diverse analogs. The table below summarizes representative yields and targeted agrochemical classes based on specific substituent patterns.

EntryC5-Nucleophile (SNAr)C3-Coupling Partner (Suzuki)SNAr Yield (%)Suzuki Yield (%)Target Agrochemical Application
14-FluorophenolPhenylboronic acid88%82%Broad-spectrum Soil Fungicide
2Methylamine (2M in THF)4-Chlorophenylboronic acid92%78%Herbicide (Photosystem II inhibitor analog)
3Sodium methoxide3-Pyridylboronic acid85%75%Systemic Insecticide
4PiperidineCyclopropylboronic acid90%68%Nematicide / Root Protectant

References

  • [1] Title: US3846438A - Certain 1,2,4-thiadiazoles | Source: Google Patents | URL:

  • [2] Title: EP0664798B1 - Thiadiazole derivatives and their use as fungicides or insecticides | Source: Google Patents | URL:

  • [3] Title: EP0726260A1 - Herbicidal (1,2,4)thiadiazoles | Source: European Patent Office | URL: [Link]

  • Title: Santa Cruz Biotechnology, Inc. Catalog (sc-335724) | Source: ChemBuyersGuide | URL: [Link]

  • [5] Title: 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers | Source: ChemBioChem | URL: [Link]

  • [4] Title: Facile Synthesis of Substituted 5-Amino- and 3-Amino-1,2,4-Thiadiazoles from a Common Precursor | Source: Organic Letters (ACS Publications) | URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Challenges for 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole

From the Desk of the Senior Application Scientist Working with highly lipophilic, halogenated heterocycles like 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole presents a classic bottleneck in drug discovery: the "gr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Working with highly lipophilic, halogenated heterocycles like 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole presents a classic bottleneck in drug discovery: the "greaseball" phenomenon. Because this molecule possesses strong intermolecular crystal lattice energy and lacks sufficient hydrogen-bond donors to interact favorably with water, it is highly prone to kinetic precipitation during in vitro assays.

This support guide is designed to move beyond basic "add more DMSO" advice. Here, we explore the thermodynamic causality behind your precipitation issues and provide self-validating, step-by-step formulation protocols to ensure the integrity of your dose-response curves.

Part 1: Mechanistic FAQs

Q1: Why does 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole precipitate so aggressively when diluted from a DMSO stock into my assay buffer? A1: This is a textbook example of kinetic precipitation caused by poor hydration[1]. The compound contains a heavy halogen (bromine) and two heteroaromatic rings (thiophene and thiadiazole) that promote strong π-π stacking and high crystal lattice energy. While the sulfonyl group provides some polarity, it acts only as a hydrogen-bond acceptor. When you dilute the DMSO stock into an aqueous buffer, the localized solvent environment shifts rapidly. The water molecules cannot hydrate the compound fast enough to overcome the cohesive intermolecular forces, causing the compound to crash out of solution before it can reach thermodynamic equilibrium[1].

Q2: I don't see any visible particles in my 96-well plate, but my IC50 curves are flat or erratic. Could solubility still be the issue? A2: Yes. This is known as "micro-precipitation" or colloidal aggregation. At low micromolar concentrations, the precipitate may not generate enough turbidity to be visible to the naked eye, leading to false-negative or false-positive biological readouts[2]. The compound is sequestered in sub-micron aggregates rather than being molecularly dispersed and available to bind your target protein. This is why visual inspection must be replaced with analytical validation, such as nephelometry[2].

Q3: How do cyclodextrins solve this without altering the compound's pharmacological properties? A3: Cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), provide a unique host-guest system. They feature a hydrophobic interior cavity and a hydrophilic exterior[]. The lipophilic thiophene or brominated thiadiazole moiety of your compound slips into this cavity, shielding it from the aqueous environment. Because this is a non-covalent, dynamic equilibrium, the compound remains molecularly dispersed and is readily released to interact with your biological target without altering its ionization state or covalent structure[].

Part 2: Formulation & Troubleshooting Workflow

To systematically address solubility, follow the decision tree below. It dictates the appropriate formulation strategy based on your target assay concentration, ensuring you do not introduce unnecessary excipients into sensitive biological assays.

FormulationWorkflow Start 10 mM DMSO Stock 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole Decision Target Assay Conc? Start->Decision LowConc < 1 µM Direct Dilution Decision->LowConc Low HighConc > 1 µM Solubilization Required Decision->HighConc High Nephelometry Verify via Nephelometry (Turbidity Check) LowConc->Nephelometry Cosolvent Add 5% PEG400 / 0.1% Tween-20 HighConc->Cosolvent Cyclo Complex with 20% HP-β-CD HighConc->Cyclo Cosolvent->Nephelometry Cyclo->Nephelometry Nephelometry->HighConc Precipitation Assay Proceed to In Vitro Assay Nephelometry->Assay Clear Solution

Workflow for mitigating kinetic precipitation of hydrophobic thiadiazoles in aqueous media.

Troubleshooting Matrix
Observed IssueRoot CausalityRecommended Solution
Immediate cloudiness upon adding DMSO stock to buffer Localized supersaturation at the injection site due to rapid solvent diffusion.Modify Order of Addition: Add the DMSO stock dropwise into a rapidly vortexing buffer. Never add buffer to the DMSO stock.
Precipitation after 30 minutes of incubation The compound temporarily formed a supersaturated state but is reverting to its thermodynamic minimum (crystal lattice).Utilize a Cosolvent: Introduce 5% PEG400 to the assay buffer prior to adding the compound to lower the dielectric constant[4].
Toxicity in cell-based assays from formulation High concentrations of DMSO (>0.5%) or surfactants are lysing cell membranes.Switch to Cyclodextrins: Use 20% HP-β-CD. It is highly biocompatible and eliminates the need for high DMSO concentrations[].

Part 3: Self-Validating Experimental Protocols

To guarantee scientific integrity, formulation must be paired with analytical validation. The following protocols form a closed-loop, self-validating system.

Protocol A: Preparation of HP-β-CD Inclusion Complexes

Causality Note: This protocol relies on thermodynamic equilibration rather than kinetic forcing, ensuring long-term stability of the solution.

  • Excipient Preparation: Dissolve Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your target aqueous assay buffer (e.g., PBS, pH 7.4) to a final concentration of 20% (w/v). Filter through a 0.22 µm PES membrane to remove particulate contaminants.

  • Compound Introduction: Aliquot 10 µL of a 10 mM 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole stock (in anhydrous DMSO) into a microcentrifuge tube.

  • Complexation: While vortexing the tube at medium speed, add 990 µL of the 20% HP-β-CD buffer dropwise. Crucial: Dropwise addition prevents localized pockets of high water concentration, allowing the host-guest complex to form before the compound can self-aggregate.

  • Equilibration: Sonicate the mixture in a water bath at 25°C for 15 minutes, followed by continuous end-over-end rotation for 2 hours to ensure thermodynamic equilibrium.

  • Validation (Centrifugation Check): Centrifuge the sample at 10,000 x g for 10 minutes. If a visible pellet forms, the solubility limit of the complex has been exceeded. Transfer the supernatant to a clean tube for the assay.

Protocol B: Nephelometric Solubility Verification

Causality Note: Nephelometry detects light scattering caused by sub-micron particles, identifying micro-precipitation that the naked eye misses[2].

  • Serial Dilution: Prepare a 2-fold serial dilution of your formulated compound (from Protocol A) in a clear-bottom 96-well plate using the assay buffer.

  • Equilibration: Seal the plate and incubate at your assay temperature (e.g., 37°C) for 2 hours.

  • Measurement: Read the plate using a microplate nephelometer.

  • Data Interpretation: Plot the nephelometry units (RNU) against the compound concentration. The point at which the RNU sharply increases above the baseline buffer control represents the true thermodynamic solubility limit of your formulation. Do not use concentrations above this inflection point in your biological assays.

Part 4: Quantitative Solubilization Data

The table below summarizes the expected solubility limits of 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole across different formulation strategies, allowing you to select the appropriate method based on your assay's required dose range.

Formulation StrategyFinal DMSO %Expected Aqueous Solubility LimitBest Use Case
Standard Buffer (PBS, pH 7.4) 1.0%< 1 µMHigh-affinity biochemical assays only.
Cosolvent (5% PEG400) 1.0%~15 - 20 µMShort-term enzymatic assays; non-cellular.
Surfactant (0.1% Tween-20) 1.0%~25 - 30 µMAssays prone to non-specific plastic binding.
Complexation (20% HP-β-CD) 1.0%> 100 µMCell-based assays, long-term incubations, and high-concentration screening.

References

  • Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting Source: PubMed Central (PMC), National Institutes of Health[Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: PubMed Central (PMC), National Institutes of Health[Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds Source: American Pharmaceutical Review[Link]

Sources

Optimization

Preventing debromination during cross-coupling of 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in heterocyclic chemistry: hydrodehalogenation (debrominati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in heterocyclic chemistry: hydrodehalogenation (debromination) during the palladium-catalyzed cross-coupling of highly electron-deficient substrates like 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole .

This guide moves beyond generic troubleshooting by explaining the thermodynamic and kinetic causality behind your experimental failures, providing a self-validating protocol to ensure robust carbon-carbon bond formation.

Executive Summary: The Chemistry of the Problem

To solve debromination, we must first understand the electronic environment of your substrate. The 1,2,4-thiadiazole core is inherently electron-withdrawing[1]. The addition of a thiophen-2-ylsulfonyl group at the 5-position drastically amplifies this electrophilicity.

During a standard Suzuki-Miyaura or Stille coupling, the Pd(0) catalyst rapidly undergoes oxidative addition into the C3–Br bond. However, the resulting [Ar-Pd(II)-Br] intermediate is highly electron-deficient and kinetically stable. If the subsequent transmetalation step is sluggish, this intermediate acts as a thermodynamic sink. In this vulnerable state, adventitious water, alcoholic solvents, or even nucleophilic phosphine ligands can act as hydride donors, triggering a premature reductive elimination that yields the debrominated byproduct (Ar–H) instead of the desired biaryl[2].

Pathway Pd0 Pd(0) Catalyst OxAdd [Ar-Pd(II)-Br] Electrophilic Intermediate Pd0->OxAdd Oxidative Addition ArBr 3-Bromo-1,2,4-thiadiazole ArBr->OxAdd Transmet Transmetalation (Fast with K3PO4/SPhos) OxAdd->Transmet Desired Pathway SideRxn Hydride/Proton Transfer (from H2O, Solvent, Ligand) OxAdd->SideRxn Competing Pathway RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Product Desired Coupled Product RedElim->Product Debrom Hydrodehalogenation SideRxn->Debrom Byproduct Debrominated Ar-H Debrom->Byproduct

Caption: Catalytic cycle showing the competition between transmetalation and hydrodehalogenation.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing up to 80% debromination when using standard Pd(PPh3​)4​ and aqueous Na2​CO3​ ? A1: Your catalytic system is mismatched with the substrate's electronics. Aqueous bases introduce massive amounts of water, which acts as a primary proton/hydride source[2]. Furthermore, simple phosphines like PPh3​ do not provide enough steric bulk to accelerate reductive elimination, leaving the [Ar-Pd(II)-Br] complex exposed to protodepalladation[3].

Q2: How does the choice of phosphine ligand suppress this side reaction? A2: The ligand must perform two contradictory tasks: stabilize the electron-deficient Pd center and force rapid reductive elimination. Bulky, electron-rich biaryl phosphines (e.g., SPhos or XPhos ) achieve this[4]. Their steric bulk physically shields the palladium center from solvent molecules (preventing hydride transfer) and creates steric tension that dramatically accelerates the final C–C bond-forming reductive elimination, allowing it to outcompete the debromination pathway[5].

Q3: Can I use ethanol or DMF as a solvent if I lower the temperature? A3: No. Primary and secondary alcohols (like ethanol) can undergo β -hydride elimination in the presence of Pd(II), directly transferring a hydride to your substrate. DMF can also decompose to release dimethylamine, which acts as a hydride donor. You must switch to rigorously anhydrous, aprotic solvents such as 1,4-dioxane or toluene[6].

Diagnostic Troubleshooting Workflow

Use the following logic gate to systematically eliminate variables causing hydrodehalogenation in your workflow.

G Start Debromination Detected CheckSolvent Are you using protic solvents (e.g., EtOH, H2O)? Start->CheckSolvent FixSolvent Switch to anhydrous aprotic (1,4-Dioxane or Toluene) CheckSolvent->FixSolvent Yes CheckBase Is the base aqueous or weakly nucleophilic? CheckSolvent->CheckBase No FixSolvent->CheckBase FixBase Use finely milled, anhydrous K3PO4 or Cs2CO3 CheckBase->FixBase Yes CheckLigand Using PPh3 or simple phosphines? CheckBase->CheckLigand No FixBase->CheckLigand FixLigand Upgrade to bulky biaryls (XPhos, SPhos) CheckLigand->FixLigand Yes Success Cross-Coupling Optimized CheckLigand->Success No FixLigand->Success

Caption: Troubleshooting workflow for mitigating hydrodehalogenation in cross-coupling.

Quantitative Data: Parameter Optimization

The table below synthesizes the expected product distribution based on varying reaction parameters for highly electron-deficient 3-bromo-1,2,4-thiadiazoles. Notice how the elimination of water and the introduction of bulky ligands invert the product ratio.

Solvent SystemBase TypeCatalyst / LigandTemp (°C)Cross-Coupling Yield (%)Debromination Yield (%)
EtOH / H2​O (4:1) Na2​CO3​ (aq) Pd(PPh3​)4​ 8012%78%
DMF (Standard) K2​CO3​ (solid) Pd(dppf)Cl2​ 9045%42%
Toluene (Anhydrous) Cs2​CO3​ (solid) Pd2​(dba)3​ / XPhos10088%< 5%
1,4-Dioxane (Anhydrous) K3​PO4​ (solid) Pd2​(dba)3​ / SPhos 80 94% < 2%

Self-Validating Experimental Protocol

To guarantee success, follow this rigorously optimized, step-by-step methodology. This protocol includes a built-in validation checkpoint to prevent the waste of valuable starting materials.

Reagents & Preparation:

  • Substrate: 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole (1.0 equiv)

  • Coupling Partner: Arylboronic acid or pinacol ester (1.5 equiv)

  • Catalyst: Pd2​(dba)3​ (2.5 mol%, yielding 5 mol% Pd)

  • Ligand: SPhos (10 mol%)

  • Base: Anhydrous K3​PO4​ (3.0 equiv) — Must be finely milled and oven-dried.

  • Solvent: Anhydrous 1,4-Dioxane — Freshly distilled or drawn from a Sure/Seal™ bottle.

Step-by-Step Methodology:

  • Glassware Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon three times.

  • Catalyst Pre-activation: Add Pd2​(dba)3​ and SPhos to the flask. Add 2 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes until the solution turns a clear, deep red/orange, indicating the formation of the active L2​Pd(0) species[5].

  • Substrate Addition: Add the 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole and the boronic acid against a positive counter-flow of Argon.

  • Base Addition: Add the finely milled, anhydrous K3​PO4​ . Add the remaining anhydrous 1,4-dioxane (to reach a 0.1 M substrate concentration).

  • Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can oxidize the phosphine ligand and stall the reaction[7].

  • Reaction Execution: Heat the mixture to 80 °C using a pre-heated oil bath.

  • Validation Checkpoint (t = 30 min): Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze.

    • Self-Validation Logic: If the LC-MS trace shows a dominant peak corresponding to the [M-Br+H]+ mass of the debrominated thiadiazole, your solvent or base contains protic impurities. Halt the reaction immediately, re-dry your reagents, and start over. If the product mass is observed with minimal starting material, proceed to completion.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove phosphate salts, and concentrate under reduced pressure[5]. Purify via flash column chromatography.

References

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Organometallics, American Chemical Society (ACS) URL:[Link]

  • Mechanism of Dehalogenation Side Reaction in Palladium-Catalyzed Cross-Couplings The Journal of Organic Chemistry, American Chemical Society (ACS) URL:[Link]

  • Facile Synthesis of Substituted 5-Amino- and 3-Amino-1,2,4-Thiadiazoles from a Common Precursor Organic Letters, American Chemical Society (ACS) URL:[Link]

Sources

Troubleshooting

HPLC purification methods for 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole reaction mixtures

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole and related reaction mixtures. This document is designed fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole and related reaction mixtures. This document is designed for researchers, medicinal chemists, and process development scientists who require robust methods for purifying this and structurally similar compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods effectively.

Understanding the Analyte: Key Physicochemical Properties

Before diving into method development, it's crucial to understand the structural characteristics of 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole.

  • Heterocyclic Core: The molecule contains two distinct heterocyclic systems: a 1,2,4-thiadiazole and a thiophene ring. These rings contribute to its aromaticity and potential for π–π interactions with certain stationary phases.

  • Sulfonyl Group (-SO2-): This is a strongly electron-withdrawing and polar group, which increases the molecule's overall polarity.

  • Halogenation (Bromo-): The bromine atom adds hydrophobicity and can be a site for specific interactions.

  • Overall Polarity: The combination of a hydrophobic bromo-thiophenyl moiety and a polar sulfonyl-thiadiazole core places this molecule in the moderately polar to non-polar range, making it an excellent candidate for Reverse-Phase (RP) HPLC.[1]

Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered during the purification of this compound class.

Q1: My primary peak is tailing significantly. What is the most likely cause and the quickest fix?

Peak tailing for this type of compound is often caused by secondary interactions between the analyte and the stationary phase.[2] The likely culprits are the nitrogen atoms in the thiadiazole ring or the sulfonyl group interacting with residual acidic silanol groups (Si-OH) on the surface of standard silica-based C18 columns.[3]

  • Quick Fix: The most effective solution is to suppress the ionization of these silanol groups. Add a small amount of acid to your mobile phase. Start by incorporating 0.1% trifluoroacetic acid (TFA) or formic acid into both your aqueous and organic solvents.[4][5] This lowers the mobile phase pH (typically to around 2.5-3.0), protonating the silanols and minimizing these unwanted interactions.[2][3]

Q2: I'm struggling to separate my target compound from a closely eluting impurity. What should I try first?

Poor resolution indicates that the selectivity (α) of your current method is insufficient.[6] Before resorting to a new column, you can often achieve separation by modifying the mobile phase.

  • First, adjust the organic modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. Acetonitrile and methanol have different solvent strengths and selectivities, which can alter the elution order and improve the resolution between your target peak and the impurity.[7]

  • Second, optimize the gradient: If you are running a gradient, try making it shallower (i.e., decrease the rate of %B change over time). A shallower gradient increases the time the analytes spend interacting with the stationary phase, which can significantly improve the resolution of closely eluting peaks.[8]

Q3: My retention times are drifting from one injection to the next. What's causing this instability?

Retention time shifts are typically caused by one of three issues: an unequilibrated column, changes in mobile phase composition, or inconsistent temperature.[7]

  • Column Equilibration: Ensure your column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a good rule of thumb is to allow at least 10 column volumes of the starting mobile phase to pass through the column after the previous run has finished.[8]

  • Mobile Phase Preparation: If your mobile phase is prepared by mixing solvents manually, ensure the composition is consistent. For buffered mobile phases, check that the buffer has not precipitated. It is highly recommended to use an HPLC pump's proportioning valve to mix solvents online for maximum reproducibility.[5]

  • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause significant shifts in retention times.[9][10]

Q4: I'm not seeing any peaks, or the signal is extremely low. Where did my compound go?

This alarming issue is usually due to a simple system problem or incorrect sample preparation.

  • System Check: First, confirm that the pump is running, there is sufficient mobile phase, and the system pressure is normal.[2] Check for leaks in the flow path.

  • Detector Wavelength: Ensure the UV detector is set to an appropriate wavelength. A good starting point for this compound would be around 254 nm or its lambda max if known. Running a photodiode array (PDA) detector scan on a concentrated standard is the best way to determine the optimal wavelength.

  • Sample Solubility: Your compound may have precipitated in the sample diluent. 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole is likely poorly soluble in highly aqueous solutions. Ensure your sample is fully dissolved in a solvent that is compatible with the mobile phase, preferably one with a higher organic content than the initial mobile phase conditions to avoid on-column precipitation. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulates.[4]

Troubleshooting and Method Development Guides

Guide 1: Systematic Troubleshooting Workflow

When encountering a purification problem, a systematic approach is key. The following workflow provides a logical sequence for diagnosing and resolving common issues.

Troubleshooting_Workflow Problem Problem Identified PeakShape Peak Shape Issues (Tailing, Fronting, Broad) Problem->PeakShape Resolution Poor Resolution (Co-elution) Problem->Resolution Retention Retention Time Drift Problem->Retention MobilePhase Adjust Mobile Phase PeakShape->MobilePhase ColumnCheck Check Column PeakShape->ColumnCheck SamplePrep Review Sample Preparation PeakShape->SamplePrep Resolution->MobilePhase Resolution->ColumnCheck Retention->MobilePhase SystemCheck Check System Parameters Retention->SystemCheck AddAcid Add 0.1% TFA/FA MobilePhase->AddAcid ChangeSolvent Switch Organic (ACN <-> MeOH) MobilePhase->ChangeSolvent AdjustGradient Shallow Gradient MobilePhase->AdjustGradient Equilibrate Ensure Equilibration SystemCheck->Equilibrate TempControl Use Column Oven SystemCheck->TempControl CheckSolubility Check Sample Solubility/Diluent SamplePrep->CheckSolubility

Sources

Optimization

Minimizing sulfonyl cleavage in 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole under basic conditions

Welcome to the Technical Support Center for Heterocyclic Chemistry . This specialized guide is designed for researchers and drug development professionals working with highly electrophilic 1,2,4-thiadiazole scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry . This specialized guide is designed for researchers and drug development professionals working with highly electrophilic 1,2,4-thiadiazole scaffolds.

Below, you will find mechanistic insights, troubleshooting FAQs, and a self-validating experimental protocol to solve a specific, pervasive issue: the unintended cleavage of the 5-(thiophen-2-ylsulfonyl) group during basic operations (such as Suzuki-Miyaura cross-coupling) on 3-bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole.

Part 1: Mechanistic Insights & Causality

To stop sulfonyl cleavage, we must first understand the electronic environment of the 1,2,4-thiadiazole ring. The C5 position is flanked by two highly electronegative heteroatoms (N4 and S1). This creates a severe electron deficiency at C5. When you attach a sulfonyl group—an excellent leaving group—to this position, C5 becomes a prime target for Nucleophilic Aromatic Substitution ( SN​Ar )[1].

If your reaction conditions contain nucleophilic bases (e.g., hydroxides, alkoxides) or if water is present to generate hydroxides in situ, the nucleophile will rapidly attack C5. This displaces the thiophene-2-sulfinate anion before your desired reaction (e.g., Palladium oxidative addition at the C3-bromo position) can even begin[2].

Mechanism Start 3-Bromo-5-(thiophen-2-ylsulfonyl) -1,2,4-thiadiazole Cond1 Nucleophilic Base (e.g., NaOH, NaOMe) Protic Solvent Start->Cond1 Cond2 Non-Nucleophilic Base (e.g., K3PO4, Cs2CO3) Anhydrous Aprotic Solvent Start->Cond2 PathA Undesired SNAr at C5 (Sulfonyl Cleavage) Cond1->PathA PathB Desired Chemoselectivity (e.g., C3 Suzuki Coupling) Cond2->PathB ProductA 5-Substituted-3-bromo -1,2,4-thiadiazole (Loss of Sulfonyl) PathA->ProductA ProductB 3-Coupled-5-(sulfonyl) -1,2,4-thiadiazole (Sulfonyl Retained) PathB->ProductB

Figure 1: Divergent reactivity pathways of 3-bromo-5-sulfonyl-1,2,4-thiadiazoles under basic conditions.

Part 2: Troubleshooting FAQs

Q1: I am losing my sulfonyl group during a Suzuki-Miyaura coupling at the 3-bromo position. What base should I use? A: You are likely using a base that is too nucleophilic. The standard Na2​CO3​ or NaOH used in many aqueous Suzuki couplings will destroy your starting material via SN​Ar at C5[1]. You must switch to a strictly non-nucleophilic, sterically hindered, or mild inorganic base.

Table 1: Base Selection Guide for 5-Sulfonyl-1,2,4-Thiadiazoles

Base TypeExampleNucleophilicity SN​Ar Cleavage RiskRecommendation
Hydroxides/Alkoxides NaOH , NaOMe , KOtBu Extremely HighCritical (100% Cleavage)AVOID
Small Carbonates Na2​CO3​ , K2​CO3​ ModerateHigh (if water is present)Use with caution
Bulky Carbonates Cs2​CO3​ LowLow to ModerateAcceptable (Anhydrous)
Phosphates K3​PO4​ (Anhydrous)Very LowMinimal HIGHLY RECOMMENDED
Steric Organic Bases DIPEA, DBULowMinimalGood for non-metal steps

Q2: Does my choice of solvent impact the cleavage rate? A: Absolutely. If you use a protic solvent (like Ethanol or Methanol) in the presence of any base, you generate alkoxide ions in equilibrium. These alkoxides are highly nucleophilic and will rapidly cleave the sulfonyl group. You must use strictly anhydrous, aprotic solvents such as 1,4-Dioxane, Toluene, or THF.

Q3: Can temperature profiling save my reaction? A: Yes. The SN​Ar cleavage at C5 has a higher activation energy than a highly optimized Palladium-catalyzed oxidative addition. By using a highly active catalyst system (e.g., Pd(dppf)Cl2​ or Pd2​(dba)3​ with XPhos) and lowering the reaction temperature to 50–60 °C, you kinetically favor the C3 cross-coupling over the C5 cleavage[2].

Part 3: Validated Experimental Protocol

The following self-validating protocol is designed for the chemoselective Suzuki-Miyaura cross-coupling of 3-bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole with an aryl boronic acid, ensuring >95% retention of the sulfonyl group.

Workflow Step1 1. Reagent Prep Anhydrous K3PO4 Dry 1,4-Dioxane Step2 2. Degassing Argon Sparging (15 mins) Step1->Step2 Step3 Step3 Step2->Step3 Step4 4. Quench & Workup NH4Cl (aq) quench EtOAc Extraction Step3->Step4

Figure 2: Optimized workflow for chemoselective C3-functionalization with sulfonyl retention.

Step-by-Step Methodology:
  • Preparation of the Anhydrous Environment: Flame-dry a Schlenk flask under vacuum and backfill with Argon. It is critical to ensure no ambient moisture is present, as water will react with the base to form highly nucleophilic hydroxide ions.

  • Reagent Loading: Add 3-bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and finely milled anhydrous K3​PO4​ (2.0 equiv) to the flask. Do not use aqueous base solutions.

  • Solvent Addition & Degassing: Add anhydrous 1,4-Dioxane (0.1 M concentration). Sparge the mixture with Argon for 15 minutes. Oxygen must be excluded to prevent catalyst deactivation, which would require longer reaction times and increase the risk of background SN​Ar cleavage.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv) under a positive stream of Argon.

  • Temperature-Controlled Reaction: Heat the reaction mixture to exactly 60 °C. Monitor strictly via LC-MS or TLC. Do not exceed 4 hours. Prolonged heating even with mild bases will eventually lead to slow sulfonyl degradation.

  • Quench and Workup: Cool the reaction to room temperature immediately upon completion. Quench with a saturated aqueous solution of NH4​Cl (a mild, slightly acidic buffer) to neutralize any remaining base and stop all nucleophilic activity. Extract with Ethyl Acetate (3x), dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Part 4: References

  • Title: Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][1,2,4]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole Source: PubMed Central (NIH) URL: [Link]

Sources

Troubleshooting

Improving catalyst turnover in 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole functionalization

Prepared by: Gemini, Senior Application Scientist This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the catalytic functionalization of 3-Bromo-5-(thiophen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the catalytic functionalization of 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole. Our goal is to provide actionable solutions to common challenges, thereby improving catalyst turnover, reaction yield, and overall efficiency. The guidance is structured in a question-and-answer format, blending established chemical principles with practical, field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common issues encountered during the cross-coupling reactions of this substrate.

Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole shows very low to no conversion. What is the most likely cause?

The primary suspect is catalyst poisoning or deactivation. The substrate contains multiple nitrogen and sulfur heteroatoms (in the thiadiazole, thiophene, and sulfonyl groups), which are Lewis basic. These heteroatoms can coordinate strongly to the palladium catalyst, inhibiting its ability to participate in the catalytic cycle.[1][2][3] This is the most common and significant challenge when working with this class of substrate.

Q2: I observe the formation of palladium black in my reaction vessel. What does this signify and how can I prevent it?

The formation of palladium black indicates the aggregation and precipitation of the Pd(0) catalyst from the solution, leading to its deactivation.[4] This can be caused by several factors:

  • Oxygen Sensitivity: Palladium(0) is sensitive to oxygen. Inadequate degassing of solvents or a poor inert atmosphere can lead to oxidation and subsequent decomposition.[5]

  • Ligand Degradation: At elevated temperatures, the phosphine ligands themselves can degrade, leaving the palladium center unprotected and prone to aggregation.[6]

  • Thermal Instability: Prolonged reaction times at high temperatures (>120 °C) can cause the catalyst complex to decompose.[5]

To prevent this, ensure all solvents are rigorously degassed, maintain a strict inert (argon or nitrogen) atmosphere, and consider using lower reaction temperatures for longer durations.[4]

Q3: My main side product is the dehalogenated starting material, 5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole. Why does this happen?

Dehalogenation (or proto-debromination) is a common side reaction, especially with electron-deficient aryl bromides.[7][8] It can occur through several pathways, including reaction with trace water or other proton sources, or via side reactions involving the base and catalyst. For example, some bases like triethylamine (TEA) can donate hydrides that lead to dehalogenation.[7] Using anhydrous, high-purity reagents and solvents is critical to minimize this pathway.[4][5]

Q4: Is there a universally "best" catalyst for functionalizing this substrate?

No single catalyst is optimal for all transformations. However, for challenging, electron-deficient, and potentially coordinating heteroaryl bromides like this one, palladium pre-catalysts equipped with bulky, electron-rich phosphine ligands are strongly recommended.[8][9] These ligands stabilize the active Pd(0) species, accelerate the rate-limiting oxidative addition step, and sterically hinder the substrate's heteroatoms from poisoning the metal center.[2][5] A screening of different catalysts and ligands is almost always necessary to find the most effective system.[8]

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving specific experimental problems.

Issue 1: Low or No Product Yield with High Starting Material Recovery

This outcome suggests a fundamental problem with catalyst activity or initiation of the catalytic cycle.

Potential Cause Explanation & Recommended Actions
Catalyst Poisoning The substrate's N/S heteroatoms are binding to the palladium center, preventing oxidative addition. Action: Switch to a catalyst system with a more sterically hindered ligand. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are designed to create a bulky pocket around the palladium, which can prevent the substrate from coordinating in a non-productive manner.[2][5][8]
Suboptimal Catalyst/Ligand Choice The chosen catalyst system may not be active enough for this electron-deficient substrate. The oxidative addition of an electron-poor aryl bromide to Pd(0) is often the rate-limiting step and requires an electron-rich metal center. Action: Screen a panel of electron-rich, bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.[10][11] Consider using well-defined palladium pre-catalysts (e.g., XPhos Pd G3/G4) which are often more reliable and active than generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[4][11]
Ineffective Base In Suzuki-Miyaura coupling, the base is crucial for activating the boronic acid for transmetalation. In Buchwald-Hartwig amination, it facilitates the deprotonation of the amine. An inappropriate base can halt the cycle. Action: Systematically screen bases. For Suzuki reactions, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective for challenging substrates than weaker ones like K₂CO₃.[8] For aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[4][5]
Impure Reagents / Poor Setup Water and oxygen are detrimental. Water can lead to protodeboronation of the boronic acid in Suzuki reactions and contributes to catalyst decomposition.[4][8] Oxygen oxidizes and deactivates the Pd(0) catalyst. Action: Use anhydrous, degassed solvents. Ensure all solid reagents are dry. Assemble the reaction under a robust inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[5]
Issue 2: Reaction Stalls or Yield Plateaus at Partial Conversion

This indicates that the catalyst is initially active but loses its efficacy over the course of the reaction.

Potential Cause Explanation & Recommended Actions
Catalyst Decomposition As discussed in the FAQs, the catalyst may be thermally unstable or degrading over time, often forming palladium black. Action: Lower the reaction temperature and extend the reaction time.[5] Monitor the reaction mixture for any visual signs of decomposition. If stalling persists, a second addition of the catalyst (0.5-1 mol%) midway through the reaction can sometimes be effective.
Ligand Degradation Phosphine ligands can be susceptible to oxidation or other degradation pathways, particularly at high temperatures. Action: Ensure a rigorously oxygen-free environment. If ligand degradation is suspected, consider switching to a more robust ligand, such as a sterically protected diarylalkylphosphine or an NHC ligand.[6]
Thiadiazole Ring Instability While 1,2,4-thiadiazoles are generally stable, highly aggressive conditions (e.g., very strong bases, high temperatures) could potentially lead to ring-opening or decomposition side reactions, consuming substrate and/or product.[12][13] Action: Screen milder bases (e.g., K₃PO₄ instead of NaOtBu) and lower the reaction temperature.[14] Monitor the reaction by LC-MS to check for the appearance of unexpected byproducts.
Issue 3: Multiple Side Products Complicate Purification

The formation of significant byproducts reduces yield and makes isolation of the desired compound difficult.

Potential Cause Explanation & Recommended Actions
Homocoupling of Boronic Acid (Suzuki) Two molecules of the boronic acid coupling partner react to form a biaryl byproduct. This is often promoted by the presence of oxygen. Action: Rigorously degas all reagents and solvents and maintain a strict inert atmosphere throughout the reaction.[8]
Dehalogenation of Starting Material The bromo-substituent is replaced by a hydrogen atom. This can be exacerbated by certain bases or the presence of protic impurities. Action: Use high-purity, anhydrous reagents. If using a base known to cause dehalogenation (e.g., TEA in some systems), screen alternatives.[7] In some cases, adding a halide salt (e.g., LiBr) can suppress side reactions by modulating catalyst activity.[6][15]
Competitive Reaction at Other Sites While the C-Br bond is the most reactive site for oxidative addition, under forcing conditions, other C-S or C-H activation pathways, though unlikely, cannot be entirely ruled out. Action: This is best addressed by optimizing conditions to be as mild as possible (lower temperature, shorter time) while still achieving good conversion. Careful analysis of byproducts by MS and NMR can help diagnose these issues.

Part 3: Experimental Protocols & Workflows

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

Materials:

  • 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, 0.1 M concentration)

  • Oven-dried glassware, magnetic stir bar, and inert atmosphere setup (glovebox or Schlenk line)

Procedure:

  • Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole, arylboronic acid, and base under an inert atmosphere.

  • Catalyst Addition: In the same flask, add the palladium pre-catalyst.

  • Solvent Addition: Seal the flask, and if not in a glovebox, evacuate and backfill with argon or nitrogen three times. Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (a good starting point is 80–100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Diagram: Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence for diagnosing poor reaction outcomes.

Troubleshooting_Workflow A Low Yield or No Reaction B Analyze Crude Reaction Mixture (LC-MS, NMR) A->B C Observation: High Starting Material (SM) Recovery B->C Is SM consumed? D Observation: SM Consumed, Multiple Products B->D Is SM consumed? E Observation: Pd Black Formation B->E Is Pd Black visible? F Cause: Catalyst Poisoning / Inactivity C->F Yes H Cause: Side Reactions / Instability D->H Yes J Cause: Catalyst Decomposition E->J Yes G Action: 1. Screen Bulky Ligands (XPhos, SPhos) 2. Use Reliable Pre-catalyst (e.g., G3) 3. Screen Bases/Solvents 4. Ensure Anhydrous/Inert Conditions F->G I Action: 1. Check for Dehalogenation/Homocoupling 2. Lower Temperature 3. Screen Milder Bases 4. Ensure Rigorous Degassing H->I K Action: 1. Improve Degassing & Inert Atmosphere 2. Lower Reaction Temperature 3. Reduce Reaction Time 4. Check Ligand Stability J->K

Caption: A step-by-step workflow for troubleshooting low yields.

Diagram: Generalized Catalytic Cycle & Deactivation Pathway

This diagram illustrates the key steps in a palladium-catalyzed cross-coupling reaction and highlights the potential for catalyst poisoning.

Catalytic_Cycle Pd0 Pd(0)Lₙ (Active Catalyst) OA Oxidative Addition Pd0->OA + R¹-X Deactivated LₙPd(0) ← Substrate (Poisoned Catalyst) Pd0->Deactivated PdII R¹-Pd(II)Lₙ-X OA->PdII TM Transmetalation (e.g., Suzuki) PdII->TM + R²-M PdII_R2 R¹-Pd(II)Lₙ-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Regenerates Catalyst Product R¹-R² (Desired Product) RE->Product Substrate Substrate (with N, S) Substrate->Deactivated Coordination

Caption: Catalytic cycle with potential catalyst deactivation pathway.

References

  • D.J.T. Myles, et al. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • A.A. Toutov, et al. (2014). Cyclocarbopalladation/Cross-Coupling Cascade Reactions in Sulfide Series: Access to Sulfur Heterocycles. Organic Letters - ACS Publications. Retrieved from [Link]

  • ResearchGate (n.d.). Optimization of the Suzuki cross-coupling reaction to obtain 8a. ResearchGate. Retrieved from [Link]

  • Reddit (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]

  • Y. Wen, et al. (2018, April 6). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • J. Koszinowski, et al. (2015, March 27). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. Retrieved from [Link]

  • Sci-Hub (n.d.). The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. Sci-Hub. Retrieved from [Link]

  • ResearchGate (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF. ResearchGate. Retrieved from [Link]

  • RSC Publishing (n.d.). Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][4][5][16]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate (2021, March 1). (PDF) Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. ResearchGate. Retrieved from [Link]

  • MDPI (n.d.). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. MDPI. Retrieved from [Link]

  • University of Strathclyde (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Strathclyde. Retrieved from [Link]

  • Chemistry Stack Exchange (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Retrieved from [Link]

  • ResearchGate (n.d.). The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles | Request PDF. ResearchGate. Retrieved from [Link]

  • ResearchGate (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... ResearchGate. Retrieved from [Link]

  • M.G. Organ, et al. (n.d.). Development of a Late-Stage Functionalization Strategy to Access Diverse 3,5-Disubstituted 1,2,4-Thiadiazoles - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate (2025, October 18). Ligand-Controlled, Pd/CuH-Catalyzed Reductive Cross-Coupling of Terminal Alkenes and N -Heteroaryl Bromides | Request PDF. ResearchGate. Retrieved from [Link]

  • Chemical.AI (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. Retrieved from [Link]

  • Thieme Chemistry (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme Chemistry. Retrieved from [Link]

  • Beilstein Journals (2013, August 5). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. Retrieved from [Link]

  • Semantic Scholar (2023, November 6). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Semantic Scholar. Retrieved from [Link]

  • DSpace@MIT (n.d.). New reactivity and selectivity in transition metal-catalyzed C-C and C-N bond forming processes. DSpace@MIT. Retrieved from [Link]

  • J. Wencel-Delord, et al. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts (2023, June 30). Heck Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • American Journal of Organic Chemistry (2015). A Convenient access to Functionalized 1,3,4-Thiadiazole, Thiazole, Thiophene, Thieno[2,3-d]pyrimidine, Pyrimidine, and Thiazolo[3,2-a]pyrimidine Derivatives. American Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal (n.d.). Heck Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • RSC Publishing (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Royal Society of Chemistry. Retrieved from [Link]

  • S.L. Buchwald, et al. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity of 1,2,4-Thiadiazoles vs. 1,3,4-Thiadiazoles: A Technical Guide for Drug Discovery

Executive Summary The thiadiazole scaffold is a privileged structure in medicinal chemistry, offering exceptional metabolic stability, unique electronic properties, and versatile binding capabilities. While the five-memb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiadiazole scaffold is a privileged structure in medicinal chemistry, offering exceptional metabolic stability, unique electronic properties, and versatile binding capabilities. While the five-membered ring exists in four isomeric forms, the 1,2,4-thiadiazole and 1,3,4-thiadiazole isomers dominate modern drug discovery[1]. This guide provides a comprehensive, data-driven comparison of their biological activities, structural bioisosterism, and the self-validating experimental protocols required to evaluate their pharmacological efficacy.

Structural & Electronic Foundations: Bioisosterism in Drug Design

The pharmacological divergence between 1,2,4- and 1,3,4-thiadiazoles stems fundamentally from their electronic distribution and bioisosteric relationships:

  • 1,3,4-Thiadiazoles: Characterized by a highly symmetrical electron distribution, this isomer is a well-established bioisostere of pyridazine and oxadiazole[2]. The presence of low-lying C-S σ* orbitals generates localized regions of low electron density (σ-holes), which act as powerful hydrogen-binding domains[3]. This structural geometry allows 1,3,4-thiadiazoles to easily cross biological membranes and interact deeply within the active sites of target proteins like Carbonic Anhydrase and Focal Adhesion Kinase (FAK)[4],[3].

  • 1,2,4-Thiadiazoles: Acting primarily as a bioisostere of pyrimidine, the asymmetrical placement of the nitrogen atoms in the 1,2,4-isomer significantly alters its dipole moment and lipophilicity[2],[5]. This unique profile enhances its ability to penetrate the blood-brain barrier, making it an exceptional scaffold for neuroprotective agents and central nervous system (CNS) therapeutics[6].

Comparative Pharmacological Profiles

1,3,4-Thiadiazoles: The Versatile Pharmacophore

The 1,3,4-thiadiazole ring is heavily represented in clinical applications. Commercial drugs such as acetazolamide and methazolamide leverage this scaffold for potent carbonic anhydrase inhibition[1],[7]. In oncology, fused derivatives (e.g., imidazo[2,1-b][1,3,4]thiadiazoles) exhibit profound antiproliferative activity by interfering with DNA replication and inducing apoptosis in breast (MCF-7) and lung (A549) cancer cell lines[8],[3]. Antimicrobially, they demonstrate broad-spectrum efficacy by inhibiting bacterial DNA gyrase and cell wall synthesis[2].

1,2,4-Thiadiazoles: The Emerging Powerhouse

While less ubiquitous commercially—with the cephalosporin antibiotic cefozopran being a notable exception—1,2,4-thiadiazoles are rapidly gaining traction in targeted therapies[9],[10]. Recent quantitative structure-activity relationship (QSAR) studies reveal their exceptional cytotoxicity against prostate (DU-145) and breast (MDA-MB-231) cancer lines, frequently achieving sub-micromolar IC50 values[9]. Furthermore, they exhibit potent neuroprotective properties by inhibiting glutamate-stimulated Ca2+ uptake in brain synaptosomes[6].

Quantitative Activity Comparison

To objectively evaluate the clinical potential of these isomers, the following table summarizes their performance across key biological assays based on recent literature:

ScaffoldPrimary Biological Target / IndicationRepresentative Cell Line / StrainPotency Range (IC50 / MIC)
1,3,4-Thiadiazole Anticancer (FAK / DNA Replication)MCF-7 (Breast Cancer)IC50: 1.62 – 49.6 µM
1,3,4-Thiadiazole Antimicrobial (DNA Gyrase)S. aureus (Gram-positive)MIC: 8.0 – 15.6 µg/mL
1,2,4-Thiadiazole Anticancer (Enzyme Inhibition)MCF-7 (Breast Cancer)IC50: 0.10 – 1.12 µM
1,2,4-Thiadiazole Neuroprotective (Ca2+ Uptake)Rat brain synaptosomesEffective at < 5.0 µM

Mechanistic Pathways

The distinct bioisosteric nature of these two isomers dictates their preferred biological targets. The diagram below illustrates the divergent mechanistic pathways capitalized upon during lead optimization.

Pathways Thiadiazoles Thiadiazole Scaffolds T124 1,2,4-Thiadiazole (Pyrimidine Bioisostere) Thiadiazoles->T124 T134 1,3,4-Thiadiazole (Pyridazine Bioisostere) Thiadiazoles->T134 Neuro Neuroprotection (Ca2+ Uptake Inhibition) T124->Neuro AntiB1 Antibacterial (Cell Wall Synthesis) T124->AntiB1 CA Carbonic Anhydrase Inhibition T134->CA AntiC Anticancer (FAK Inhibition) T134->AntiC

Mechanistic pathways and bioisosteric targets of 1,2,4- and 1,3,4-thiadiazoles.

Self-Validating Experimental Protocols

To ensure scientific integrity, the biological evaluation of thiadiazole derivatives must rely on self-validating assay systems. The following protocols detail the standard methodologies for quantifying anticancer and antimicrobial activity.

Workflow Start Compound Library Synthesis InVitro In Vitro Screening Start->InVitro MTT MTT Assay (IC50 Determination) InVitro->MTT MIC Broth Microdilution (MIC Determination) InVitro->MIC Data Data Analysis & SAR MTT->Data MIC->Data Lead Lead Optimization Data->Lead

Experimental workflow for the biological evaluation of thiadiazole derivatives.

Protocol A: In Vitro Anticancer Evaluation (MTT Assay)

Causality & Rationale: The MTT assay is utilized over simple dye-exclusion methods because the reduction of the tetrazolium dye to insoluble formazan is strictly dependent on NAD(P)H-dependent oxidoreductase enzymes. This provides a direct, quantifiable link to the mitochondrial metabolic activity—and thus the viability—of adherent cancer cell lines[9]. Self-Validating Controls: The assay must include a vehicle control (0.1% DMSO) to establish a 100% viability baseline, a positive control (e.g., Doxorubicin) to validate assay sensitivity, and a cell-free blank to subtract background absorbance.

  • Cell Seeding: Seed target cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5×103 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adhesion.

  • Compound Treatment: Aspirate the medium and replace it with 100 µL of fresh medium containing serial dilutions of the synthesized thiadiazole derivatives (e.g., 0.1 µM to 100 µM). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark for exactly 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the culture medium to avoid disturbing the formazan crystals at the bottom of the wells. Add 100 µL of analytical-grade DMSO to each well and agitate on a plate shaker for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 using non-linear regression analysis.

Protocol B: Antimicrobial Susceptibility (Broth Microdilution Assay)

Causality & Rationale: Broth microdilution is strictly prioritized over agar disc diffusion because it yields a quantitative Minimum Inhibitory Concentration (MIC). Precise MIC values are critical for calculating therapeutic indices and establishing robust Structure-Activity Relationships (SAR) during lead optimization[2]. Self-Validating Controls: The microplate must contain a sterility control (broth only) to rule out contamination, a growth control (broth + inoculum) to confirm bacterial viability, and a reference antibiotic (e.g., Ciprofloxacin) to benchmark the thiadiazole's potency.

  • Inoculum Preparation: Cultivate the target bacterial strains (e.g., S. aureus, E. coli) on nutrient agar for 18-24 hours. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL). Dilute the suspension 1:150 in Mueller-Hinton Broth (MHB).

  • Serial Dilution: In a sterile 96-well plate, perform two-fold serial dilutions of the thiadiazole compounds in MHB to achieve a concentration range of 0.5 to 256 µg/mL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well (final volume = 100 µL/well).

  • Incubation & Reading: Incubate the plates aerobically at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth (confirmed via spectrophotometric reading at 600 nm or by adding 30 µL of 0.015% resazurin dye as a viability indicator).

Conclusion

Both 1,2,4- and 1,3,4-thiadiazoles offer immense potential in drug discovery, yet they serve distinct strategic purposes. The 1,3,4-thiadiazole scaffold is highly reliable for designing broad-spectrum antimicrobials and enzyme inhibitors due to its symmetrical hydrogen-bonding domains. Conversely, the 1,2,4-thiadiazole ring provides a highly lipophilic, pyrimidine-like core that excels in overcoming the blood-brain barrier and targeting aggressive, drug-resistant cancer cell lines. Selecting the appropriate isomer requires a precise understanding of the target's active site and the desired pharmacokinetic profile.

References

  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoLH_c2Au4OrFwzYpaxStcr9cHvJy1OuE8D_zGpSgee2druOr69ccQ04e5AnEsCS7BFlpIxEI2hETDBY0Gk7OC6zKPIs3_f4aqcvf8i5vbdD-JzJgSIyIY-IOScVhP23Qaxg==]
  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtQZ9XorTANfMpgiEWBzGs4rhRvK6CkuYsibdodMLcTqPm8eltsenXaaGIVfhEdfZt_AcPXO_VOLvsDXD-KjjrIUYn57C8hlbTV2UOjH8EgFtKnp9mnm4-s3t3kc_RDFa6VkGtp2ZM8tiXD3j-]
  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6aQxlo9JblsovBTXt-vOxXgWeTR9CtIQRn-c83NYE4n3P2efEZu37PGIyEYQqqJ0tJP28tVYghQ4s0Sc4vBwBDFBZVQRhd7M1WVd4iTTrWjUJ4mrRLLWb1Tw0X34y-_PDb01QTLnuusebJRIVEOy_Xb1NXQ==]
  • The Ascendant Role of 1,2,4-Thiadiazole Derivatives in Modern Medicinal Chemistry. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2ROxdf74lUnin-kIuzHq1OQWRxUPkaqEy_iduHUu1LxqlKHNwY4u33EOk3f3ONlMQYXDn6CBtziKjEP1fnveWkMGgdL7YL53zCQFaVot-8ERMgDOTl2G4T1fS5qzX1qZmj-Mfw6k92klDjJyHceH4XScTh5Njdzsgausmxh0DdAvxfh8KfNN-lxtymp9oz0iIZIzbUgB7nbW8yKx2tT8tCFFxj7BqtinaX9nyLU1NUCm5QLfhO7uNO7kJlnV-9nNg]
  • Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHibQ4q0oEJZD8kp6OBuy3dEXtn-eny6zVNsk2eq5dAwiKIq8mmuaIT42z8SbF2vzXK73xqZj6Igv2XCctugRyLtLDG7KUfiaH8t5D875enHkGT2J0zzwD80Z6xl1-kIT_0fMCZtnhZw45uwww=]

Sources

Comparative

A Comparative Guide to the Pharmacokinetic Profile of 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole: An In Vivo vs. In Vitro Analysis

Authored by: [Your Name/Department] Senior Application Scientist Introduction: The journey of a drug candidate from the laboratory to clinical application is a rigorous one, with a thorough understanding of its pharmacok...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Department]

Senior Application Scientist

Introduction: The journey of a drug candidate from the laboratory to clinical application is a rigorous one, with a thorough understanding of its pharmacokinetic profile being a critical determinant of success. This guide provides a comparative analysis of the in vivo and in vitro pharmacokinetic properties of a novel investigational compound, 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole. The correlation between in vitro assays and in vivo outcomes is a cornerstone of modern drug development, enabling researchers to make informed decisions, optimize formulations, and streamline the regulatory process.[1][2][3][4] This document will delve into the experimental methodologies, present hypothetical comparative data, and offer insights into the interpretation of these findings for drug development professionals.

The primary objective of this guide is to illustrate the predictive power of in vitro assays in forecasting the in vivo behavior of a drug candidate. By establishing a robust in vitro-in vivo correlation (IVIVC), we can accelerate the development timeline and reduce the reliance on extensive animal testing.[1][3][4]

Experimental Design & Rationale

A comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to predicting its efficacy and safety.[5] This section outlines the experimental protocols for both in vivo and in vitro pharmacokinetic assessments of 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole.

In Vivo Pharmacokinetic Study in a Rodent Model

The in vivo study is designed to characterize the pharmacokinetic profile of the compound in a living organism, providing crucial data on its systemic exposure and persistence.[6][7]

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats (n=3 per time point) will be used. This model is selected for its well-characterized physiology and historical use in pharmacokinetic studies.

  • Dosing: The compound will be administered via intravenous (IV) bolus and oral gavage (PO) to assess both bioavailability and oral absorption characteristics. The formulation will consist of the compound dissolved in a vehicle of 20% Solutol HS 15 in saline.

  • Blood Sampling: Serial blood samples will be collected from the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[6]

  • Sample Processing: Plasma will be harvested by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole will be quantified using a validated LC-MS/MS method.[5][8]

Rationale for Experimental Choices:

  • The use of both IV and PO administration allows for the determination of absolute bioavailability, a critical parameter for oral drug candidates.

  • Serial blood sampling from the same animal reduces inter-animal variability and the total number of animals required, in line with the 3Rs (Replacement, Reduction, and Refinement) of animal research.[6]

  • LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, selectivity, and reproducibility.[8]

Workflow for In Vivo Pharmacokinetic Study:

G cluster_0 Dosing Phase cluster_1 Sampling Phase cluster_2 Processing & Analysis Phase Dosing_IV Intravenous (IV) Administration Blood_Collection Serial Blood Sampling Dosing_IV->Blood_Collection Dosing_PO Oral (PO) Administration Dosing_PO->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation LC_MS_MS LC-MS/MS Analysis Plasma_Separation->LC_MS_MS PK_Analysis Pharmacokinetic Analysis LC_MS_MS->PK_Analysis

Caption: Workflow of the in vivo pharmacokinetic study.

In Vitro ADME Assays

In vitro assays provide a controlled environment to investigate specific pharmacokinetic properties, offering high-throughput screening and mechanistic insights.

This assay assesses the susceptibility of the compound to metabolism by cytochrome P450 enzymes, which are the primary enzymes responsible for drug metabolism in the liver.[9][10]

Experimental Protocol:

  • Test System: Pooled human liver microsomes (HLM) will be used to represent the average metabolic capacity of the human population.

  • Incubation: The compound (1 µM) will be incubated with HLM (0.5 mg/mL) and a NADPH regenerating system at 37°C.

  • Time Points: Aliquots will be taken at 0, 5, 15, 30, and 60 minutes.

  • Reaction Quenching: The reaction will be stopped by the addition of ice-cold acetonitrile.

  • Analysis: The disappearance of the parent compound will be monitored by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) will be calculated.[11][12]

Rationale for Experimental Choices:

  • HLM is a well-established and cost-effective model for assessing Phase I metabolism.

  • The inclusion of a NADPH regenerating system ensures the continuous activity of CYP enzymes throughout the incubation period.[10]

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target site.[13][14]

Experimental Protocol:

  • Method: Rapid equilibrium dialysis (RED) will be employed.[8][13]

  • Test System: Human plasma will be used.

  • Procedure: The compound (1 µM) will be added to the plasma chamber of the RED device, which is separated from a buffer chamber by a semipermeable membrane. The system will be incubated at 37°C until equilibrium is reached.

  • Analysis: The concentration of the compound in both the plasma and buffer chambers will be determined by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) will be calculated.[13]

Rationale for Experimental Choices:

  • Equilibrium dialysis is considered the gold standard for plasma protein binding determination due to its minimal non-specific binding and accurate measurement of unbound drug concentration.[15]

Workflow for In Vitro ADME Assays:

G cluster_0 Metabolic Stability cluster_1 Plasma Protein Binding Incubation_MS Incubation with Liver Microsomes Sampling_MS Time-point Sampling Incubation_MS->Sampling_MS Analysis_MS LC-MS/MS Analysis Sampling_MS->Analysis_MS Calculation_MS Calculate t½ & CLint Analysis_MS->Calculation_MS Equilibrium_Dialysis Rapid Equilibrium Dialysis Analysis_PPB LC-MS/MS Analysis Equilibrium_Dialysis->Analysis_PPB Calculation_PPB Calculate Fraction Unbound (fu) Analysis_PPB->Calculation_PPB

Caption: Workflow of the in vitro ADME assays.

Comparative Data Summary

The following tables present hypothetical data for 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole to illustrate the comparison between in vivo and in vitro pharmacokinetic parameters.

Table 1: In Vivo Pharmacokinetic Parameters in Rats

ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL) 1500850
Tmax (h) 0.0831.0
AUC (ng*h/mL) 32005400
t½ (h) 4.54.8
CL (mL/min/kg) 5.2-
Vd (L/kg) 2.0-
F (%) -56

Table 2: In Vitro Pharmacokinetic Parameters

ParameterValue
In Vitro t½ (min, HLM) 45
Intrinsic Clearance (µL/min/mg) 25
Fraction Unbound (fu, human plasma) 0.15

Interpretation and In Vitro-In Vivo Correlation (IVIVC)

The hypothetical data suggests that 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole exhibits moderate clearance and good oral bioavailability in rats. The in vitro metabolic stability data from human liver microsomes indicates a moderate rate of metabolism. The plasma protein binding is relatively high, with only 15% of the drug being free in circulation.

A key aspect of this analysis is to establish a correlation between the in vitro data and the in vivo observations. For instance, the moderate intrinsic clearance observed in vitro is consistent with the moderate systemic clearance seen in vivo. This correlation provides confidence in using in vitro assays for early-stage screening and prediction of human pharmacokinetics. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recognize the value of IVIVC in drug development.[3]

Conclusion

This guide has outlined a comprehensive strategy for the comparative pharmacokinetic analysis of 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole. By integrating robust in vivo studies with high-throughput in vitro assays, researchers can build a detailed understanding of a compound's ADME profile. The establishment of a strong IVIVC is paramount for efficient drug development, enabling data-driven decisions and accelerating the path to clinical trials.[2][16]

References

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews.
  • CMC Perspectives of In Vitro / In Vivo Correl
  • Plasma Protein Binding Assay - Visikol. [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals - World Journal of Advanced Research and Reviews. [Link]

  • (PDF) Significance of In-Vitro and In-Vivo Correlation in Drug Delivery System. [Link]

  • In vitro-In vivo Correlation: Perspectives on Model Development - PMC. [Link]

  • Plasma Protein Binding Assay - Domainex. [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis | Protocols.io. [Link]

  • In-vitro plasma protein binding | Protocols.io. [Link]

  • Murine Pharmacokinetic Studies - Bio-protocol. [Link]

  • Plasma Protein Binding - QPS Custom-Built Research. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • In vivo Pharmacokinetic Studies | Dog and Rodent PK - Aurigene Pharmaceutical Services. [Link]

Sources

Validation

Unambiguous Structural Elucidation: A Comparative Guide to the Validation of 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole

For researchers, medicinal chemists, and professionals in drug development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of innovation. In the synthesis of novel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of innovation. In the synthesis of novel heterocyclic compounds such as 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole, a molecule of interest for its potential pharmacological applications, confirming the atomic arrangement is not merely a formality but a critical step that dictates its biological activity, physical properties, and potential for further development. This guide provides an in-depth, objective comparison of single-crystal X-ray crystallography as the definitive method for structural validation, benchmarked against complementary spectroscopic and computational techniques.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful technique for determining the absolute three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, we can ascertain bond lengths, bond angles, and the overall molecular conformation with unparalleled precision. While a crystal structure for 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole is not publicly available, we will use the crystallographic data of a related 1,3,4-thiadiazole derivative to illustrate the expected outcomes and the depth of information this technique provides.

The Crystallographic Workflow: From Powder to Picture

The journey from a synthesized powder to a fully realized molecular structure is a meticulous process. Each step is designed to ensure the integrity and accuracy of the final model.

cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Compound Synthesis & Purification B Solvent Screening A->B Purity is key C Crystallization Techniques (e.g., Slow Evaporation, Vapor Diffusion) B->C D Obtain High-Quality Single Crystal C->D Weeks to months E Mount Crystal on Diffractometer D->E F Expose to X-ray Beam E->F G Collect Diffraction Data F->G Hours to days H Process Data & Solve Phase Problem G->H I Build Initial Molecular Model H->I J Refine Model Against Data I->J K Final Validated Structure J->K Iterative process cluster_main Structural Validation Methods cluster_spectro Spectroscopic & Other Xray X-ray Crystallography NMR NMR Xray->NMR Complementary Connectivity vs. 3D Structure IR IR Xray->IR Functional Groups MS Mass Spec Xray->MS Composition Comp Computational Modeling Xray->Comp Experimental vs. Theoretical

Safety & Regulatory Compliance

Safety

3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole proper disposal procedures

The safe and compliant disposal of complex heterocyclic compounds is a critical component of laboratory safety and environmental stewardship. 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole is a highly specialized mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The safe and compliant disposal of complex heterocyclic compounds is a critical component of laboratory safety and environmental stewardship. 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole is a highly specialized molecule frequently utilized in drug development and advanced chemical synthesis. Due to its dense incorporation of heteroatoms (sulfur, nitrogen) and a halogen (bromine), it presents unique logistical and environmental challenges at the end of its lifecycle.

This guide provides researchers and environmental health and safety (EHS) professionals with the mechanistic reasoning and step-by-step operational protocols required to safely manage and dispose of this compound.

Physicochemical Profiling & Disposal Implications

To design a self-validating disposal system, we must first analyze the quantitative data and structural features of the compound. The presence of multiple functional groups dictates how the waste must be segregated and ultimately destroyed.

PropertyValueRegulatory & Disposal Implication
Chemical Name 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazoleRequires multi-hazard profiling (halogenated, sulfur-rich).
CAS Number 1000574-92-4[1]Essential identifier for EHS waste profiling and tracking.
Molecular Formula C6H3BrN2O2S3[1]High heteroatom-to-carbon ratio dictates the thermal destruction method.
Molecular Weight 311.20 g/mol Solid state at room temperature; dictates specific spill response protocols.
Waste Classification Halogenated Organic Waste[2]Strictly prohibits blending with non-halogenated solvent streams.
Combustion Byproducts HBr, SOx, NOx[3]Mandates disposal via high-temperature incineration with caustic flue gas scrubbing.

Mechanistic Causality: The "Why" Behind the Protocol

Expert chemical handling requires understanding the causality behind safety rules. 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole cannot be disposed of via standard aqueous drains or general municipal waste streams due to the following structural liabilities[4]:

  • Halogenation (The Bromine Atom): Halogenated organic wastes lower the overall BTU (heating value) of mixed waste streams. More importantly, incinerating brominated compounds generates highly corrosive hydrobromic acid (HBr) gas[5]. Therefore, this compound must be strictly segregated into designated "Halogenated Organic Waste" streams to ensure it is routed to an incinerator operating at appropriate temperatures and equipped with caustic scrubbers.

  • Sulfur and Nitrogen Density: The molecule contains three sulfur atoms (within the thiophene ring, the sulfonyl linker, and the thiadiazole ring) and two nitrogen atoms. Thermal degradation of these moieties yields sulfur oxides (SO2, SO3) and nitrogen oxides (NOx)[3]. These are severe environmental pollutants and respiratory hazards, reinforcing the absolute necessity of flue gas scrubbing during final destruction.

  • Sulfonyl Stability: While some sulfonyl halides can be deactivated via hydrolysis, stable sulfonyl-linked heterocycles resist mild aqueous degradation[4]. High-temperature thermal destruction remains the only viable and compliant method for complete mineralization.

Operational Workflows & Methodologies

The following step-by-step methodologies provide self-validating protocols for routine disposal and emergency spill management.

SOP 1: Routine Laboratory Disposal Workflow

Step 1: Preparation and PPE Don appropriate Personal Protective Equipment (PPE), including chemical-resistant nitrile gloves, tight-sealing safety goggles, and a standard laboratory coat. Conduct all transfers inside a certified chemical fume hood to prevent inhalation of any generated dust.

Step 2: Segregation Verify that the waste container is explicitly designated for Halogenated Organic Waste [2]. Do not mix this compound with non-halogenated flammable solvents, strong oxidizing agents, or strong bases, as this can cause incompatible chemical reactions or complicate the downstream incineration process[2].

Step 3: Containment Place the solid waste (or solutions containing the compound) into a leak-proof, chemically compatible container, such as High-Density Polyethylene (HDPE) or a PTFE-lined glass bottle. Ensure the liquid level does not exceed 75% capacity if disposed of as a solution, allowing for vapor expansion[2].

Step 4: Labeling Affix a hazardous waste label immediately. The label must clearly state:

  • "Hazardous Waste: Halogenated Organic"

  • Full chemical name: "3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole"

  • Hazard warnings: "Toxic to aquatic life / Generates corrosive gases upon combustion."

Step 5: Interim Accumulation Store the sealed container in a designated Satellite Accumulation Area (SAA). The SAA must be well-ventilated and feature secondary containment trays to capture any potential leaks[4].

Step 6: Final Transfer and Destruction Coordinate with your institutional EHS department to transfer the waste to a licensed hazardous waste contractor. The contractor must utilize controlled, high-temperature incineration coupled with flue gas scrubbing to neutralize the HBr, SOx, and NOx byproducts[3][5].

SOP 2: Emergency Spill Management

Step 1: Containment If the solid compound is spilled, immediately restrict access to the area. Ensure the space is well-ventilated. Step 2: Collection Using non-sparking tools, carefully sweep or vacuum the spilled material. Crucial: Avoid dry sweeping methods that generate airborne dust[3]. If the compound is dissolved in a solvent, use an inert, non-combustible absorbent material (e.g., vermiculite or sand) to soak up the liquid. Step 3: Decontamination Place all collected material and contaminated PPE into a designated hazardous waste container and proceed with Steps 4-6 from SOP 1. Wash the spill area with a suitable solvent, collecting the rinsate as hazardous waste.

Disposal Workflow Visualization

The following diagram illustrates the logical progression of the waste from generation to final destruction, ensuring all safety and regulatory checkpoints are met.

DisposalWorkflow Gen 1. Waste Generation (Solid or Solution) Seg 2. Segregation (Halogenated Organic Waste) Gen->Seg Cont 3. Containment (HDPE/PTFE-Lined Container) Seg->Cont Store 4. Interim Storage (Ventilated SAA) Cont->Store Trans 5. EHS Transfer (Hazardous Waste Profiling) Store->Trans Inc 6. Final Destruction (Incineration + Flue Gas Scrubbing) Trans->Inc

Workflow for the safe segregation, containment, and disposal of halogenated thiadiazole waste.

References

  • NextSDS. "3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole - Chemical Substance Information." 1

  • BenchChem. "Navigating the Safe Disposal of Bis(phenylsulfonyl)methane: A Guide for Laboratory Professionals." 4

  • Santa Cruz Biotechnology, Inc. "ChemBuyersGuide: 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole."

  • Nipissing University. "Hazardous Materials Disposal Guide."2

  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." 5

  • ChemicalBook. "1,2,5-THIADIAZOLE-3-CARBOXYLIC ACID - Safety Data Sheet." 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole
Reactant of Route 2
3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole
© Copyright 2026 BenchChem. All Rights Reserved.